Product packaging for N-benzyl-2-methoxyethanamine(Cat. No.:CAS No. 51353-26-5)

N-benzyl-2-methoxyethanamine

Cat. No.: B112710
CAS No.: 51353-26-5
M. Wt: 165.23 g/mol
InChI Key: BHKFRWOEIYJBLN-UHFFFAOYSA-N
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Description

N-benzyl-2-methoxyethanamine, with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol, is a chemical compound of interest in organic and medicinal chemistry research . Its structure features a secondary amine group, which lends the molecule basic and nucleophilic properties, making it a valuable building block for further chemical transformations . This compound serves as a versatile intermediate in synthetic chemistry. Published literature describes its application as a precursor in the development of catalysts and in the synthesis of more complex nitrogen-containing molecules . Researchers value this reagent for its use in method development and exploring new synthetic pathways. Handling and Safety: This material requires careful handling by qualified researchers in a controlled laboratory environment. It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is essential. Use should only occur in a well-functioning chemical fume hood to ensure adequate ventilation . Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Key Chemical Identifiers: • CAS Number: 51353-26-5 • Molecular Formula: C10H15NO • Molecular Weight: 165.23 g/mol • SMILES: COCCNCC1=CC=CC=C1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B112710 N-benzyl-2-methoxyethanamine CAS No. 51353-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKFRWOEIYJBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368488
Record name N-benzyl-2-methoxyethanamine
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51353-26-5
Record name N-benzyl-2-methoxyethanamine
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Record name benzyl(2-methoxyethyl)amine
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Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-2-methoxyethanamine (CAS 51353-26-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-methoxyethanamine is a secondary amine that belongs to the broader class of N-benzyl substituted amines. This class of compounds has garnered significant interest in medicinal chemistry and pharmacology due to the diverse biological activities exhibited by its members. Notably, N-benzyl substitution on phenethylamine and tryptamine scaffolds has been shown to dramatically modulate affinity and efficacy at various receptors, particularly serotonin (5-HT) receptors.[1] This technical guide provides a comprehensive overview of the known and predicted properties of this compound, including its physicochemical characteristics, proposed synthesis and characterization protocols, potential biological activities, and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 51353-26-5[2][3]
Molecular Formula C₁₀H₁₅NO[2][3]
Molecular Weight 165.23 g/mol [3]
Appearance Predicted: Colorless to pale yellow liquid-
Density 0.969 g/cm³[2]
Boiling Point 230.8°C at 760 mmHg[2]
Flash Point 91.4°C[2]
Refractive Index 1.503[2]
LogP (Predicted) 1.62[2]
Topological Polar Surface Area (TPSA) 21.3 Ų[4]

Synthesis and Characterization

Experimental Protocol: Synthesis via Reductive Amination

Reaction Scheme:

Materials and Reagents:

  • Benzaldehyde (1.0 eq)

  • 2-Methoxyethanamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM) or Methanol (MeOH) as solvent

  • Glacial Acetic Acid (catalytic amount, if using NaBH₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in dichloromethane or methanol, add 2-methoxyethanamine (1.1 eq).

  • If using sodium borohydride, add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium triacetoxyborohydride or sodium borohydride (1.5 eq) in portions to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35 - 7.25 (m, 5H, Ar-H)

  • δ 3.80 (s, 2H, Ar-CH₂-N)

  • δ 3.50 (t, J = 5.2 Hz, 2H, -O-CH₂-)

  • δ 3.35 (s, 3H, -O-CH₃)

  • δ 2.80 (t, J = 5.2 Hz, 2H, -N-CH₂-)

  • δ 1.90 (br s, 1H, -NH-)

¹³C NMR (100 MHz, CDCl₃):

  • δ 140.0 (Ar-C)

  • δ 128.5 (Ar-CH)

  • δ 128.2 (Ar-CH)

  • δ 127.0 (Ar-CH)

  • δ 71.5 (-O-CH₂)

  • δ 59.0 (-O-CH₃)

  • δ 54.0 (Ar-CH₂-N)

  • δ 49.5 (-N-CH₂)

Mass Spectrometry (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 165

  • Major Fragments:

    • m/z 91 (C₇H₇⁺, tropylium ion, characteristic of benzyl group)[7]

    • m/z 120 ([M-CH₂OCH₃]⁺)

    • m/z 74 ([M-C₇H₇]⁺)

    • m/z 45 (CH₃OCH₂⁺)

Infrared (IR) Spectroscopy (neat, cm⁻¹):

  • 3300-3400 (N-H stretch, secondary amine)

  • 3030, 3060 (C-H stretch, aromatic)

  • 2850-2950 (C-H stretch, aliphatic)

  • 1450, 1495 (C=C stretch, aromatic ring)

  • 1110 (C-O-C stretch, ether)[8]

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been published, the extensive research on structurally related N-benzyl phenethylamines and tryptamines provides strong indications of its potential pharmacological profile. These classes of compounds are well-known for their potent interactions with serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂₋).[1]

The N-benzyl moiety, especially with substitutions on the benzyl ring, has been shown to significantly enhance the affinity and functional activity at these receptors compared to the parent unsubstituted amines. It is hypothesized that the benzyl group engages with specific residues within the receptor's binding pocket, leading to a more favorable and potent interaction.

Given its structure, this compound is a prime candidate for investigation as a modulator of serotonin receptors. Its activity could range from agonism to antagonism, and it may exhibit selectivity for specific 5-HT receptor subtypes.

Experimental Protocol: Serotonin Receptor Binding Assay

This protocol describes a general method for assessing the binding affinity of a test compound to serotonin receptors, adapted from methodologies used for similar N-benzyl amines.[9][10]

Materials and Reagents:

  • Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT₂ₐ, 5-HT₂₋)

  • Radioligand specific for the receptor subtype (e.g., [³H]ketanserin for 5-HT₂ₐ)

  • Test compound (this compound) at various concentrations

  • Non-specific binding control (e.g., a high concentration of a known ligand like unlabeled ketanserin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its K₋ value, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization benzaldehyde Benzaldehyde reductive_amination Reductive Amination benzaldehyde->reductive_amination methoxyethanamine 2-Methoxyethanamine methoxyethanamine->reductive_amination crude_product Crude Product reductive_amination->crude_product column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure N-benzyl-2- methoxyethanamine column_chromatography->pure_product nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir

Caption: Experimental workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway

signaling_pathway NBMA N-benzyl-2- methoxyethanamine HTR2A 5-HT2A Receptor NBMA->HTR2A Binds Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

References

An In-depth Technical Guide on the Core Characterization of N-benzyl-2-methoxyethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-2-methoxyethanamine is a secondary amine with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its basic characterization, including its physicochemical properties, predicted spectroscopic data, and a plausible synthetic route. Furthermore, based on structure-activity relationships of analogous compounds, this document explores its potential biological target and associated signaling pathways. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key characterization techniques.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₅NO, is a substituted secondary amine.[1][2] Its core structure consists of a benzyl group and a 2-methoxyethyl group attached to a nitrogen atom. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [2]
CAS Number 51353-26-5[1][2]
Density 0.969 g/cm³[1]
Boiling Point 230.8°C at 760 mmHg[1]
Melting Point 92 - 94 °C (Caution: Single source, may require verification)[3]
Refractive Index 1.503[1]
Predicted pKa Due to the presence of the amine group, the pKa is expected to be in the range of typical secondary amines (approximately 9-11), but an experimental value is not available.
Predicted LogP 1.62[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl and methoxyethyl groups, and the methyl protons of the methoxy group. The predicted chemical shifts are outlined in Table 2.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.2 - 7.4Multiplet5H
Benzyl CH₂~3.7Singlet2H
N-CH₂ (methoxyethyl)~2.8Triplet2H
O-CH₂ (methoxyethyl)~3.5Triplet2H
Methoxy (OCH₃)~3.3Singlet3H

Note: Predicted shifts are based on general principles of NMR spectroscopy and comparison with similar structures. Actual values may vary.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts for the distinct carbon environments are presented in Table 3.

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅)127 - 140
Benzyl CH₂~54
N-CH₂ (methoxyethyl)~50
O-CH₂ (methoxyethyl)~72
Methoxy (OCH₃)~59

Note: Predicted shifts are based on typical values for these functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key predicted peaks are listed in Table 4.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium-Strong
C-N Stretch1020 - 1250Medium
C-O Stretch (ether)1070 - 1150Strong
C=C (aromatic)1450 - 1600Medium
Mass Spectrometry

In mass spectrometry with electron impact (EI) ionization, this compound is expected to show a molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern would likely involve the cleavage of bonds adjacent to the nitrogen atom and the ether linkage. Common fragmentation pathways for benzylamines include the formation of a tropylium ion (m/z = 91) from the benzyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-benzylamines is through reductive amination. A plausible experimental protocol is as follows:

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product benzaldehyde Benzaldehyde imine N-(2-methoxyethyl)methanimine benzaldehyde->imine + 2-Methoxyethylamine - H₂O methoxyethylamine 2-Methoxyethylamine methoxyethylamine->imine product This compound imine->product + Reducing Agent (e.g., NaBH₄)

Caption: Synthesis of this compound via reductive amination.

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in a suitable solvent such as methanol. Add 2-methoxyethylamine (1 equivalent) dropwise at room temperature. The reaction mixture is stirred for several hours to form the corresponding imine. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[4]

  • Reduction: Once the imine formation is complete, the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Determination of pKa

The basicity of this compound can be quantified by determining its pKa value using potentiometric titration.

Workflow for pKa Determination:

G cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a standard solution of this compound B Titrate with a standard solution of a strong acid (e.g., HCl) A->B C Monitor pH using a calibrated pH meter B->C D Plot pH vs. volume of titrant C->D E Determine the half-equivalence point D->E F pKa = pH at the half-equivalence point E->F

Caption: Workflow for the potentiometric determination of pKa.

Procedure:

  • Preparation: Prepare a standard aqueous solution of this compound of known concentration.

  • Titration: Calibrate a pH meter with standard buffer solutions. Titrate the amine solution with a standardized solution of a strong acid (e.g., hydrochloric acid) at a constant temperature.

  • Data Collection: Record the pH of the solution after each addition of the acid titrant.

  • Analysis: Plot the pH values against the volume of the acid added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.

Potential Biological Activity and Signaling Pathways

While no direct studies on the biological activity of this compound have been identified, its structural similarity to N-benzylated phenethylamines and tryptamines suggests a potential interaction with serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gq/11 signaling pathway.[5][6]

Activation of the 5-HT₂A/₂C receptors by an agonist leads to the activation of the Gq alpha subunit.[7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][8] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][8] These events lead to a cascade of downstream cellular responses.

Hypothesized Signaling Pathway:

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ligand This compound (Hypothesized Ligand) receptor 5-HT2A/2C Receptor ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates response Downstream Cellular Responses ca_release->response pkc->response

Caption: Hypothesized Gq-coupled signaling pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the basic characteristics of this compound. While experimental data for some properties are lacking, predictions based on its chemical structure and analogous compounds offer valuable insights for researchers. The hypothesized interaction with serotonin 5-HT₂A/₂C receptors warrants further investigation to elucidate its pharmacological profile and potential therapeutic applications. The provided experimental protocols can serve as a starting point for the synthesis and detailed characterization of this compound.

References

N-Benzyl-2-methoxyethanamine: A Versatile Scaffold in Medicinal Chemistry and Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-benzyl-2-methoxyethanamine and its derivatives represent a significant class of compounds with diverse applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and therapeutic potential of this structural motif, with a focus on its role in the development of novel therapeutic agents.

Core Applications in Drug Discovery

The this compound scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its structural features allow for modifications that can modulate pharmacological activity, making it a valuable tool for drug discovery and development.

Anticonvulsant Activity

Derivatives of N-benzyl-2-acetamidopropionamide have shown potent anticonvulsant activities. Specifically, N-benzyl-2-acetamido-3-methoxypropionamide (18) and N-benzyl-2-acetamido-3-ethoxypropionamide (19) have demonstrated significant efficacy in preclinical models of epilepsy.[1] Studies have indicated that the (R)-stereoisomer of compound 18 is the more active enantiomer.[1]

CompoundTestAnimal ModelRoute of AdministrationED50 (mg/kg)Protective Index (TD50/ED50)
(R)-18 Maximal Electroshock-induced SeizureMouseIntraperitoneal (i.p.)4.56.0
(R)-18 Maximal Electroshock-induced SeizureRatOral (p.o.)3.9>130
19 Maximal Electroshock-induced SeizureMouseIntraperitoneal (i.p.)17.3-
19 Maximal Electroshock-induced SeizureRatOral (p.o.)19-
Phenytoin Maximal Electroshock-induced SeizureMouseIntraperitoneal (i.p.)6.5-
Phenytoin Maximal Electroshock-induced SeizureRatOral (p.o.)23-

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives [1]

Serotonin 5-HT2A/2C Receptor Agonism

N-benzyl substitution on phenethylamines, particularly with a 2-methoxybenzyl group, has been shown to dramatically enhance binding affinity and functional activity at 5-HT2A and 5-HT2C receptors.[2][3] This has led to the development of potent psychedelic compounds, often referred to as the NBOMe series.[3][4] The N-(2-methoxybenzyl) substituent is suggested to be optimal for 5-HT2A receptor activation.[4]

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
8b 5-HT2A0.29-
1b 5-HT2A-0.074
5a h5-HT2A-1.9
1 h5-HT2A-4.2
1 r5-HT2A-11

Table 2: In Vitro Pharmacological Data for N-Benzyl Phenethylamine Derivatives at Serotonin 5-HT2A Receptors [2][4]

Anti-inflammatory and Anti-oxidative Activities

N-benzyl-N-methyldecan-1-amine (BMDA), a molecule derived from Allium sativum (garlic), and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), have demonstrated anti-inflammatory and anti-oxidative properties.[5] These compounds have been shown to inhibit the production of pro-inflammatory cytokines and block key inflammatory signaling pathways.[5]

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, most commonly involving reductive amination.

General Synthesis of N-Benzyl Phenethylamines

A common method for the synthesis of N-benzyl phenethylamines involves the indirect reductive amination of the corresponding phenethylamines and benzaldehydes.[2]

G phenethylamine Phenethylamine Derivative imine Imine Intermediate phenethylamine->imine Condensation benzaldehyde Benzaldehyde Derivative benzaldehyde->imine product N-Benzyl Phenethylamine imine->product Reduction (e.g., NaBH4)

Figure 1: General workflow for the synthesis of N-benzyl phenethylamines.

Synthesis of N-benzyl-N-methyldecan-1-amine (BMDA) and its Derivative (DMMA)

BMDA and DMMA can be synthesized using a reductive amination method starting from N-benzylmethylamine or 1-(4-methoxyphenyl)-N-methylmethanamine and decanal.[5]

Experimental Protocols

In Vivo Anticonvulsant Testing

The maximal electroshock-induced seizure (MES) test is a standard preclinical model for evaluating the efficacy of anticonvulsant drugs.

Protocol:

  • Male albino mice or rats are used for the study.

  • The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • At the time of predicted peak effect, a maximal electroshock (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration) is delivered via corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.

  • The dose of the drug required to produce a protective effect in 50% of the animals (ED50) is determined by probit analysis.[1]

In Vitro Receptor Binding and Functional Assays

Radioligand binding assays and functional assays are used to determine the affinity and efficacy of compounds at specific receptors.

Protocol for 5-HT2A Receptor Binding:

  • Cell membranes expressing the human 5-HT2A receptor are prepared.

  • The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the test compound.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated.[2]

Protocol for 5-HT2A Receptor Functional Assay (Calcium Flux):

  • Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye are used.

  • The cells are exposed to varying concentrations of the test compound.

  • The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.

  • The concentration of the compound that produces 50% of the maximal response (EC50) is determined.[2]

Signaling Pathways

Anti-inflammatory Signaling Pathway of BMDA and DMMA

BMDA and DMMA exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.

G cluster_pathways Intracellular Signaling cluster_cytokines Pro-inflammatory Cytokines LPS LPS JNK_p38 JNK / p38 MAPK LPS->JNK_p38 NFkB NF-κB LPS->NFkB BMDA_DMMA BMDA / DMMA BMDA_DMMA->JNK_p38 BMDA_DMMA->NFkB MK2 MK2 JNK_p38->MK2 TNFa_IL1b TNF-α / IL-1β MK2->TNFa_IL1b NFkB->TNFa_IL1b

Figure 2: Inhibition of LPS-induced inflammatory signaling by BMDA and DMMA.[5]

Other Applications

The this compound framework is also utilized in:

  • Antimalarial Agents: N-Benzyl-2,2-dimethoxyethanamine is used in the preparation of guanidylimidazole and guanidylimidazoline derivatives as potential antimalarial agents.[6]

  • Organic Synthesis: N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine serves as a convenient source of non-stabilized azomethine ylide for [3+2] or [3+3] cycloaddition reactions in the construction of N-heterocycles.[7]

  • Analytical Chemistry: N-Benzyl-2-(2-methoxyphenoxy)ethylamine can be analyzed by reverse-phase HPLC, a method suitable for pharmacokinetics and impurity isolation.[8]

This technical guide highlights the versatility of the this compound core structure in the development of new chemical entities with a wide range of therapeutic and synthetic applications. Further research into this scaffold is likely to yield more novel and potent compounds.

References

N-benzyl-2-methoxyethanamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-benzyl-2-methoxyethanamine

This technical guide provides a comprehensive overview of this compound, including its chemical nomenclature, physicochemical properties, a representative synthetic protocol, and its potential biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Synonyms

The compound with the chemical structure this compound is systematically named according to IUPAC nomenclature. It is also known by several synonyms in commercial and scientific literature.

IUPAC Name: this compound[1]

Synonyms:

  • Benzenemethanamine, N-(2-methoxyethyl)-[2][3]

  • N-BENZYL-N-(2-METHOXYETHYL)AMINE[2]

  • Benzyl(2-methoxyethyl)amine[1]

  • CAS Number: 51353-26-5[2]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC10H15NO[2]
Molecular Weight165.23 g/mol [2]
Density0.969 g/cm³[2]
Boiling Point230.8°C at 760 mmHg[2]
Flash Point91.4°C[2]
Refractive Index1.503[2]
Vapor Pressure0.1±0.5 mmHg at 25°C (Predicted)[2]
LogP1.62 (Predicted)[2]

Synthetic Methodology

The synthesis of this compound can be achieved through several standard organic chemistry reactions. A common and effective method is the reductive amination of benzaldehyde with 2-methoxyethylamine.

Reaction Scheme:

Benzaldehyde + 2-Methoxyethylamine → Schiff base intermediate --(Reduction)--> this compound

Detailed Experimental Protocol:

  • Step 1: Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol. To this solution, add 2-methoxyethylamine (1.0-1.2 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine (Schiff base). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Reduction: Once the imine formation is complete, the reducing agent is added. A common choice is sodium borohydride (NaBH4), which is added portion-wise to the reaction mixture while maintaining the temperature below 25°C with an ice bath. The reaction is then stirred for an additional 2-4 hours at room temperature.

  • Step 3: Work-up and Purification: After the reduction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated to yield the crude product.

  • Step 4: Characterization: The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product with high purity. The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is not extensively documented in the provided search results, the N-benzyl moiety is a significant pharmacophore in medicinal chemistry. N-benzyl substitution on phenethylamines and tryptamines has been shown to modulate activity at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[4][5][6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate an intracellular signaling cascade.

The diagram below illustrates a generalized signaling pathway for a Gq-coupled GPCR, such as the 5-HT2A receptor. An agonist, potentially a compound structurally related to this compound, binds to the receptor, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to various cellular responses.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., N-benzyl derivative) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Generalized Gq-coupled GPCR signaling cascade.

References

physical and chemical properties of N-benzyl-2-methoxyethanamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-benzyl-2-methoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted secondary amine featuring both a benzyl group and a methoxyethyl group attached to the nitrogen atom. This structure imparts a combination of aromatic and aliphatic characteristics, making it a molecule of interest in various chemical and pharmaceutical research contexts. Understanding its fundamental physical, chemical, and safety properties is crucial for its effective application and handling in a laboratory setting. This guide provides a comprehensive overview of this compound, summarizing its key properties, outlining experimental protocols for its synthesis and analysis, and detailing essential safety information.

Physical and Chemical Properties

The are summarized below. These properties are essential for predicting its behavior in different solvents and under various experimental conditions.

Identification and Structure
IdentifierValue
Chemical Name This compound[1]
CAS Number 51353-26-5[1]
Molecular Formula C₁₀H₁₅NO[1][2]
SMILES COCCNCC1=CC=CC=C1[3]
InChI InChI=1S/C10H15NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3[3]
InChIKey BHKFRWOEIYJBLN-UHFFFAOYSA-N[3]
Tabulated Physicochemical Data
PropertyValueSource
Molecular Weight 165.23 g/mol [2]
Boiling Point 230.8°C at 760 mmHg[1]
Density 0.969 g/cm³[1]
Flash Point 91.4°C[1]
Refractive Index 1.503[1]
Vapor Pressure 0.1±0.5 mmHg at 25°C (Predicted)[1]
LogP 1.62 (Predicted)[1]
Polar Surface Area (PSA) 21.26 Ų[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for researchers. The following protocols are based on general and established methods for the synthesis and analysis of N-substituted amines.

Synthesis via Reductive Amination

A common and effective method for synthesizing secondary amines like this compound is through reductive amination. This process involves the reaction of an aldehyde (benzaldehyde) with a primary amine (2-methoxyethylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Materials:

  • Benzaldehyde

  • 2-Methoxyethylamine[1]

  • Sodium borohydride (or other suitable reducing agent like H₂/Pd-C)

  • Methanol (or another suitable solvent like ethanol)

  • Glacial acetic acid (catalyst, optional)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and 2-methoxyethylamine (1.0 eq) in methanol. If needed, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

  • Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane to the aqueous residue and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with a saturated sodium bicarbonate solution, followed by deionized water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a liquid.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde Imine_Formation 1. Imine Formation (Solvent: Methanol) Benzaldehyde->Imine_Formation Methoxyethylamine 2-Methoxyethylamine Methoxyethylamine->Imine_Formation Reduction 2. In-situ Reduction (Reducing Agent: NaBH4) Imine_Formation->Reduction Imine Intermediate Workup 3. Quench & Extraction Reduction->Workup Purification 4. Purification (Vacuum Distillation) Workup->Purification Crude Product Final_Product Pure N-benzyl- 2-methoxyethanamine Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

  • Expected Results: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the two methylene groups of the methoxyethyl chain, and the methyl protons of the methoxy group. The ¹³C NMR will similarly display distinct signals for each unique carbon atom in the molecule.[5]

2. Mass Spectrometry (MS):

  • Protocol: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion Electrospray Ionization (ESI-MS).

  • Expected Results: The mass spectrum should display a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound (approx. 165.23 g/mol ). Characteristic fragmentation patterns can further confirm the structure.[6]

3. Infrared (IR) Spectroscopy:

  • Protocol: Obtain the IR spectrum of the pure liquid sample using a thin film between NaCl or KBr plates.

  • Expected Results: The spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage. The absence of a strong N-H stretch (for primary amines) and C=O stretch (from benzaldehyde) indicates the reaction's completion.

G cluster_input Sample cluster_analysis Analytical Techniques cluster_output Data Output Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (GC-MS) Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity Identity Identity Verification MS->Identity

Caption: Workflow for the analytical characterization of the final product.

Signaling Pathways and Biological Activity

While specific signaling pathway interactions for this compound are not extensively documented in the provided search results, the broader class of N-benzyl substituted phenethylamines has been studied for its effects on serotonin receptors. For example, N-benzyl substitution on psychedelic phenethylamines has been shown to significantly increase binding affinity and functional activity at 5-HT₂A and 5-HT₂C receptors.[7] This suggests that this compound could potentially be investigated for activity within similar neurological pathways, although dedicated research is required to confirm this.

Safety, Handling, and Storage

Handling this compound requires adherence to standard laboratory safety protocols for organic amines.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][9]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Wear a lab coat or impervious clothing to prevent skin contact.[8][9]

  • Respiratory Protection: Use only under a chemical fume hood or in a well-ventilated area to avoid breathing vapors.[8][10]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[9][10]

Handling and Storage
  • Handling: Avoid all personal contact, including inhalation.[11] Wash hands thoroughly after handling. Keep away from heat, open flames, and other sources of ignition.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store in a corrosives area, away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[10]

References

Spectroscopic Profile of N-benzyl-2-methoxyethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-benzyl-2-methoxyethanamine, a secondary amine with potential applications in pharmaceutical research and development. Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted data with established spectroscopic principles for amines to offer a detailed analytical profile. The information herein is intended to support identification, characterization, and quality control efforts.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established chemical shift values, correlation tables, and fragmentation patterns for similar molecular structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.25m5HAr-H
~3.78s2HPh-CH ₂-N
~3.50t2HN-CH ₂-CH₂-O
~3.35s3HO-CH
~2.78t2HN-CH₂-CH ₂-O
Undeterminedbr s1HN-H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~139.5Quaternary Ar-C
~128.5Ar-C H
~128.2Ar-C H
~127.0Ar-C H
~71.0O-C H₂
~59.0O-C H₃
~54.0Ph-C H₂-N
~49.5N-C H₂
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3310Weak, SharpN-H Stretch (Secondary Amine)
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850Medium-StrongAliphatic C-H Stretch
1495, 1450MediumAromatic C=C Bending
1250 - 1020MediumC-N Stretch
1120 - 1085StrongC-O Stretch (Ether)
Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
165Moderate[M]⁺ (Molecular Ion)
91High[C₇H₇]⁺ (Tropylium ion, from benzylic cleavage)
74Moderate[CH₂=N⁺H-CH₂CH₂OCH₃] (α-cleavage)
58Moderate[CH₂=N⁺H-CH₃] (Rearrangement and cleavage)

Experimental Protocols

The following are general protocols for obtaining spectral data for a liquid amine sample like this compound. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

FT-IR Spectroscopy (Neat Liquid)
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[1]

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the clean, empty salt plates.

  • Data Acquisition:

    • Mount the salt plates with the sample in the spectrometer's sample holder.

    • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio. The final spectrum will be the ratio of the sample spectrum to the background spectrum.[2]

  • Data Processing: The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). For direct injection, the sample is volatilized in a heated inlet.[3]

  • Ionization:

    • Use Electron Ionization (EI) as the ionization method.

    • Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[4][5]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret Structural Elucidation & Characterization Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Toxicology and Safety of N-benzyl-2-methoxyethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological or safety studies on N-benzyl-2-methoxyethanamine have been identified in the public domain. This guide provides a framework for its potential toxicological evaluation based on standard testing protocols and data from structurally related compounds. All information pertaining to this compound's specific toxicological profile is predictive and should be confirmed by empirical testing.

Introduction

This compound is a secondary amine with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its toxicological and safety profile is paramount for risk assessment and safe handling. This technical guide outlines the standard methodologies for evaluating the potential toxicity of this compound and summarizes available data on structurally similar molecules to provide a preliminary hazard assessment.

Physicochemical Properties

A comprehensive toxicological assessment begins with an understanding of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular FormulaC10H15NO-
Molecular Weight165.23 g/mol -
AppearanceNo data available-
Boiling PointNo data available-
Melting PointNo data available-
Water SolubilityNo data available-
LogPNo data available-

Toxicological Data Summary

No quantitative toxicological data for this compound is currently available. The following tables present a summary of the required data points, with data for the structurally related compound N-benzyl-N,N-dimethylamine (BDMA) provided for context.[1] It is crucial to note that these values are not directly applicable to this compound and are for informational purposes only.

Acute Toxicity

EndpointSpeciesRouteValueReference
This compound
LD50-OralNo data available-
LD50-DermalNo data available-
LC50-InhalationNo data available-
N-benzyl-N,N-dimethylamine (BDMA)
LD50RatOral0.65 (0.48-0.88) ml/kg[1]
LD50RabbitDermal (24-hr occluded)1.66 (1.35-2.04) ml/kg[1]
LC50Rat, MouseInhalation (4-hr)373 (311-447) ppm[1]

Genotoxicity

AssayTest SystemMetabolic ActivationResultReference
This compound
Ames TestS. typhimurium, E. coliWith & WithoutNo data available-
In Vitro Chromosomal AberrationMammalian CellsWith & WithoutNo data available-
In Vivo MicronucleusRodent-No data available-

Repeated Dose Toxicity

Study DurationSpeciesRouteNOAEL/LOAELTarget OrgansReference
This compound
28-Day--No data available--
90-Day--No data available--

Reproductive and Developmental Toxicity

Study TypeSpeciesRouteNOAELEffectsReference
This compound
Two-Generation--No data available--
Prenatal Developmental--No data available--

Carcinogenicity

SpeciesRouteDurationResultReference
This compound
---No data available-

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that would be necessary to characterize the safety profile of this compound.

4.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[2][3][4][5]

  • Principle: A stepwise procedure using a small number of animals per step to classify the substance into a toxicity class based on the observed mortality.[2][4]

  • Test Animals: Typically, young adult female rats are used.[4] Animals are fasted prior to dosing.[4]

  • Dose Administration: The test substance is administered in a single dose by gavage.[4]

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Three fasted female rats are dosed with the starting dose.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[2]

    • The outcome of the first step determines the next step (e.g., dosing at a higher or lower level, or stopping the test).

  • Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. All animals are subjected to a gross necropsy at the end of the study.

4.2. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[6][7][8][9][10]

  • Principle: The test detects mutations that revert mutations present in amino-acid requiring strains of Salmonella typhimurium and Escherichia coli, restoring their ability to synthesize an essential amino acid.[6][7]

  • Test System: At least five strains of bacteria should be used, including those that can detect both base-pair substitution and frameshift mutations.[7]

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (e.g., a rat liver S9 fraction) to account for metabolites that may be mutagenic.[6]

  • Procedure:

    • The test substance is mixed with the bacterial tester strains and the S9 mix (if applicable).

    • This mixture is incorporated into an agar overlay and plated on minimal medium.

    • After incubation, the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

4.3. In Vitro Mammalian Cell Gene Mutation Test (OECD 490)

This assay detects gene mutations induced by chemical substances in cultured mammalian cells.[11][12]

  • Principle: The test measures forward mutations in a reporter gene, commonly the thymidine kinase (TK) gene in mouse lymphoma L5178Y cells or TK6 human lymphoblastoid cells.[11][12]

  • Test System: Proliferating mammalian cell cultures.

  • Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).[12]

  • Procedure:

    • Cell cultures are exposed to the test substance at various concentrations.

    • After exposure, cells are cultured to allow for the expression of mutations.

    • Cells are then grown in a selective medium containing a pyrimidine analogue (e.g., trifluorothymidine) which is toxic to cells expressing the TK enzyme.

    • Mutant cells lacking TK activity will survive and form colonies.

  • Data Analysis: The mutant frequency is calculated, and a substance is considered mutagenic if it induces a concentration-dependent increase in mutant frequency.[11]

Visualizations

Experimental Workflow for Acute Oral Toxicity (OECD 423)

G start Start: Select Starting Dose (e.g., 300 mg/kg) step1 Step 1: Dose 3 Female Rats start->step1 observe1 Observe for 14 Days (Mortality & Clinical Signs) step1->observe1 decision1 Outcome? observe1->decision1 outcome1 0 or 1 Death decision1->outcome1 outcome2 2 or 3 Deaths decision1->outcome2 stop Stop Test & Classify decision1->stop If 3 deaths at starting dose step2_high Step 2: Dose 3 More Rats at Higher Dose (e.g., 2000 mg/kg) outcome1->step2_high step2_low Step 2: Dose 3 More Rats at Lower Dose (e.g., 50 mg/kg) outcome2->step2_low observe2_high Observe for 14 Days step2_high->observe2_high decision2_high Outcome? observe2_high->decision2_high observe2_low Observe for 14 Days observe2_low->observe2_low decision2_low Outcome? observe2_low->decision2_low classify_high Classify Toxicity decision2_high->classify_high classify_low Classify Toxicity decision2_low->classify_low

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Logical Relationship in Genotoxicity Testing

G substance Test Substance: This compound invitro In Vitro Testing substance->invitro invivo In Vivo Testing substance->invivo ames Bacterial Reverse Mutation (Ames Test - OECD 471) invitro->ames Point Mutations gene_mut Mammalian Cell Gene Mutation (OECD 490) invitro->gene_mut Gene Mutations chromo Chromosomal Aberration (OECD 473) invitro->chromo Clastogenicity micronucleus Mammalian Erythrocyte Micronucleus Test (OECD 474) invivo->micronucleus Chromosomal Damage result Genotoxicity Profile ames->result gene_mut->result chromo->result micronucleus->result

Caption: A tiered approach to assessing the genotoxic potential of a chemical.

Structure-Activity Relationship (SAR) Considerations

In the absence of specific data, SAR can provide insights into potential toxicities.

  • Secondary Amines: this compound is a secondary amine. Some secondary amines can be metabolized to form nitrosamines, a class of compounds known for their carcinogenic potential, particularly in the presence of nitrosating agents.[13]

  • Benzyl Group: The presence of a benzyl group can influence the metabolic profile of the compound. For instance, N-benzyl-N,N-dimethylamine has been shown to cause acute inflammatory changes in the respiratory tract upon inhalation.[1]

  • Methoxy Group: The methoxy group can undergo O-demethylation, potentially leading to the formation of phenolic metabolites which may have their own toxicological profiles.

Conclusion

There is a critical lack of publicly available toxicological and safety data for this compound. While information on structurally related compounds and general toxicological principles can offer a preliminary hazard assessment, it is imperative that comprehensive empirical testing, following established guidelines such as those from the OECD, is conducted to definitively characterize its safety profile. The experimental protocols and logical frameworks presented in this guide provide a roadmap for such an evaluation. Until such data is available, this compound should be handled with caution, assuming it may possess significant toxicity based on the profiles of related benzylamine compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-benzyl-2-methoxyethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-benzyl-2-methoxyethanamine, a secondary amine with potential applications in pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination of benzaldehyde with 2-methoxyethanamine, followed by reduction of the intermediate imine using sodium borohydride. This method is a reliable and straightforward approach for the preparation of this compound. Included are a comprehensive experimental procedure, a summary of physical and analytical data, and a graphical representation of the experimental workflow.

Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for the characterization and quality control of the synthesized compound.

Table 1: Physical and Analytical Data for this compound

PropertyValue
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 230.8 °C at 760 mmHg[1]
Density 0.969 g/mL[1]
Refractive Index 1.503[1]
Yield >85% (Typical)
Purity (by GC-MS) >95% (Typical)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-7.40 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 3.50 (t, J=5.2 Hz, 2H, O-CH₂), 3.35 (s, 3H, O-CH₃), 2.80 (t, J=5.2 Hz, 2H, N-CH₂), 1.85 (br s, 1H, NH). (Predicted)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 140.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 71.5 (O-CH₂), 59.0 (O-CH₃), 54.0 (Ar-CH₂), 49.5 (N-CH₂). (Predicted)
IR (neat, cm⁻¹) 3350 (N-H stretch), 3080, 3060, 3020 (Ar C-H stretch), 2980, 2920, 2880 (Aliphatic C-H stretch), 1490, 1450 (Ar C=C stretch), 1110 (C-O stretch). (Predicted)
Mass Spectrum (EI, m/z) 165 [M]⁺, 134 [M-OCH₃]⁺, 91 [C₇H₇]⁺ (base peak), 77 [C₆H₅]⁺. (Predicted)

Experimental Protocol

The synthesis of this compound is performed via a reductive amination reaction.[2][3] This procedure involves the formation of an imine from benzaldehyde and 2-methoxyethanamine, which is subsequently reduced in situ to the desired secondary amine.[2][3]

Materials and Equipment:

  • Benzaldehyde (≥99%)

  • 2-Methoxyethanamine (≥99%)

  • Sodium borohydride (NaBH₄) (≥98%)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.6 g, 100 mmol, 1.0 eq).

    • Dissolve the benzaldehyde in 100 mL of anhydrous methanol.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 2-methoxyethanamine (7.51 g, 100 mmol, 1.0 eq) dropwise to the stirred solution over a period of 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure complete imine formation. The progress of the reaction can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • In a separate beaker, prepare a solution of sodium borohydride (4.54 g, 120 mmol, 1.2 eq) in 50 mL of methanol. Caution: Sodium borohydride reacts with methanol to produce hydrogen gas. Prepare this solution in a well-ventilated fume hood.

    • Slowly add the sodium borohydride solution to the reaction mixture dropwise, maintaining the temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 100 mL of deionized water.

    • Concentrate the mixture using a rotary evaporator to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a colorless to pale yellow liquid.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_product 4. Final Product benzaldehyde Benzaldehyde in Methanol imine_formation Imine Formation (0°C to RT, 2h) benzaldehyde->imine_formation methoxyethanamine 2-Methoxyethanamine methoxyethanamine->imine_formation reduction Reduction with NaBH4 (0°C to RT, 3-4h) imine_formation->reduction In situ quench Quench with Water reduction->quench extract DCM Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product This compound purify->final_product Reaction_Scheme Reaction Scheme for Reductive Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product benzaldehyde Benzaldehyde imine Imine Intermediate benzaldehyde->imine + 2-Methoxyethanamine - H₂O methoxyethanamine 2-Methoxyethanamine product This compound imine->product + [H] (from NaBH₄)

References

Application Notes and Protocols for N-benzyl-2-methoxyethanamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-benzyl-2-methoxyethanamine in the synthesis of N-benzyl substituted five-membered heterocyclic rings, particularly pyrrolidines. While direct literature precedents for this specific reagent are limited, this document outlines a proposed synthetic strategy based on analogous and well-established methodologies using structurally related compounds. The protocols provided are generalized and intended to serve as a starting point for further investigation and optimization.

Introduction

N-benzyl protected heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules. The benzyl group can serve as a crucial pharmacophore or as a protecting group that can be readily removed at a later synthetic stage. This compound is a versatile building block that can potentially be employed in the construction of such heterocyclic systems.

This document focuses on the proposed application of this compound in the synthesis of N-benzylpyrrolidines via a [3+2] cycloaddition reaction. This strategy is based on the well-documented use of N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine, which serves as a stable precursor to the corresponding azomethine ylide.[1][2][3] It is proposed that this compound can be converted in situ to a reactive azomethine ylide, which can then undergo cycloaddition with various dipolarophiles to afford substituted pyrrolidines.

Proposed Synthetic Pathway

The proposed pathway involves the in situ generation of an N-benzyl azomethine ylide from this compound, followed by a [3+2] cycloaddition with an alkene dipolarophile. The generation of the azomethine ylide can be conceptually achieved through the formation of an intermediate iminium ion, followed by deprotonation.

Proposed Reaction Scheme:

G cluster_0 Azomethine Ylide Generation cluster_1 [3+2] Cycloaddition A This compound B [Iminium Ion Intermediate] A->B + [H+] C N-benzyl Azomethine Ylide B->C - H+ E [Transition State] C->E D Dipolarophile (Alkene) D->E F N-benzyl Pyrrolidine E->F G A 1. Reaction Setup - Add this compound and solvent to a dry flask under inert atmosphere. B 2. Addition of Dipolarophile - Add the dipolarophile to the reaction mixture. A->B C 3. Ylide Generation - Add acid catalyst/base to initiate the formation of the azomethine ylide. B->C D 4. Reaction - Stir the reaction mixture at the appropriate temperature (room temperature to reflux). C->D E 5. Monitoring - Monitor the reaction progress by TLC or GC-MS. D->E F 6. Work-up - Quench the reaction and perform an aqueous work-up. E->F G 7. Purification - Purify the crude product by column chromatography. F->G H 8. Characterization - Characterize the final product (NMR, MS, etc.). G->H

References

Application Notes and Protocols: N-benzyl-2-methoxyethanamine as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of N-benzyl-2-methoxyethanamine and its close structural analogs as versatile precursors in the synthesis of key pharmaceutical intermediates. The primary application highlighted is in the synthesis of β-adrenergic receptor antagonists, exemplified by the synthesis of a protected precursor of Carvedilol.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry. The N-benzyl group serves as a common and effective protecting group for secondary amines, which can be readily removed under various conditions, typically hydrogenolysis. This strategy is particularly useful in multi-step syntheses of complex pharmaceutical molecules, preventing unwanted side reactions involving the amine functionality. The 2-methoxyethanamine moiety provides a flexible chain that can be incorporated into various pharmacophores.

While direct applications of this compound are not extensively documented in publicly available literature, a closely related analog, 2-(2-methoxyphenoxy)-N-benzylethanamine , is a well-established precursor in the synthesis of the widely used β-blocker, Carvedilol. The protocols and data presented herein focus on this exemplary synthesis, providing a framework that can be adapted for this compound in similar synthetic strategies.

Application: Synthesis of N-benzyl Carvedilol, an Intermediate for Carvedilol

Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat high blood pressure and heart failure. A key step in one of its synthetic routes involves the reaction of an N-benzylated amine with a carbazole-derived epoxide or chlorohydrin. The N-benzyl group prevents the formation of dimeric impurities and is removed in the final step to yield Carvedilol.

Experimental Protocol: Synthesis of N-benzyl Carvedilol

This protocol details the synthesis of N-benzyl Carvedilol (a protected form of Carvedilol and a known impurity) from 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol and 2-(2-methoxyphenoxy)-N-benzylethanamine.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol C K2CO3 (Base) DMF (Solvent) Reflux A->C B 2-(2-methoxyphenoxy)-N-benzylethanamine B->C D N-benzyl Carvedilol C->D

Caption: Synthetic route to N-benzyl Carvedilol.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol273.7220.00.073
2-(2-methoxyphenoxy)-N-benzylethanamine257.3320.50.080
Potassium Carbonate (K₂CO₃)138.2119.90.144
N,N-Dimethylformamide (DMF)-150 mL-
Ethyl Acetate-200 mL-
Water-300 mL-

Procedure:

  • A mixture of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (20.0 g, 0.073 mol), 2-(2-methoxyphenoxy)-N-benzylethanamine (20.5 g, 0.080 mol), and potassium carbonate (19.9 g, 0.144 mol) in N,N-dimethylformamide (150 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and maintained for 6 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Water (300 mL) is added to the reaction mixture.

  • The product is extracted with ethyl acetate (200 mL).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data:

ProductMolecular FormulaMolar Mass ( g/mol )Yield (%)Elemental Analysis (C, H, N) - FoundElemental Analysis (C, H, N) - Calculated
N-benzyl CarvedilolC₃₁H₃₂N₂O₃496.61~94%74.99, 6.49, 5.6674.98, 6.50, 5.64

Note: The yield and analytical data are based on a reported synthesis of N-benzyl Carvedilol.

Final Deprotection Step to Carvedilol

The N-benzyl group from the synthesized intermediate can be removed via catalytic hydrogenolysis to obtain the final active pharmaceutical ingredient, Carvedilol.

G cluster_start Starting Material cluster_reagents Reagents cluster_final Final Product A N-benzyl Carvedilol B H2 Pd/C Catalyst A->B C Carvedilol B->C

Caption: Debenzylation to yield Carvedilol.

Signaling Pathway of Carvedilol

Carvedilol exerts its therapeutic effects by blocking β1, β2, and α1 adrenergic receptors. This dual action leads to a reduction in heart rate, cardiac output, and blood pressure.

G cluster_pathway Adrenergic Signaling Pathway Epinephrine Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor Epinephrine->Beta_Receptor Alpha_Receptor α1-Adrenergic Receptor Epinephrine->Alpha_Receptor G_Protein_s Gs Protein Beta_Receptor->G_Protein_s G_Protein_q Gq Protein Alpha_Receptor->G_Protein_q AC Adenylyl Cyclase G_Protein_s->AC PLC Phospholipase C G_Protein_q->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Ca_release Ca²⁺ Release IP3_DAG->Ca_release Response_beta Increased Heart Rate & Contractility PKA->Response_beta Response_alpha Vasoconstriction Ca_release->Response_alpha Carvedilol Carvedilol Carvedilol->Beta_Receptor Blocks Carvedilol->Alpha_Receptor Blocks

Caption: Mechanism of action of Carvedilol.

Conclusion

This compound and its analogs are valuable precursors for the synthesis of pharmaceutical intermediates, particularly in the context of β-blocker development where the N-benzyl group serves as an effective protecting group. The provided protocol for the synthesis of an N-benzyl Carvedilol intermediate illustrates a practical application and can be adapted for similar synthetic targets. The successful implementation of such synthetic strategies relies on careful control of reaction conditions and appropriate analytical characterization of intermediates and final products.

Application Notes and Protocols: N-benzyl-2-methoxyethanamine in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-dipolar cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. Among the various 1,3-dipoles, nitrones are particularly valuable due to their stability and reactivity. The cycloaddition of nitrones with alkenes provides a direct route to isoxazolidines, which are important scaffolds in medicinal chemistry and can serve as versatile intermediates for the synthesis of valuable compounds like 1,3-aminoalcohols.

This document provides detailed protocols for the synthesis of N-benzyl-2-methoxyethanamine, its conversion to a key hydroxylamine intermediate, subsequent nitrone formation, and its application in a representative 1,3-dipolar cycloaddition reaction. The methodologies are based on established chemical principles and analogous reactions reported in the literature.

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via reductive amination. This method involves the reaction of 2-methoxyethanamine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Materials:

  • 2-methoxyethanamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-methoxyethanamine (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of N-benzyl-N-(2-methoxyethyl)hydroxylamine

The conversion of the secondary amine to the corresponding hydroxylamine is a critical step. A reliable method involves the alkylation of N-benzylhydroxylamine with a suitable 2-methoxyethylating agent.

Materials:

  • N-benzylhydroxylamine

  • 2-bromoethyl methyl ether or 2-methoxyethyl tosylate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of N-benzylhydroxylamine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add 2-bromoethyl methyl ether (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield N-benzyl-N-(2-methoxyethyl)hydroxylamine.

Protocol 3: Formation of C-Phenyl-N-(2-methoxyethyl)-N-benzylnitrone and in situ 1,3-Dipolar Cycloaddition with Styrene

The nitrone can be generated from the hydroxylamine and an aldehyde, and then reacted in situ with a dipolarophile.

Materials:

  • N-benzyl-N-(2-methoxyethyl)hydroxylamine

  • Benzaldehyde

  • Styrene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene (dry)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of N-benzyl-N-(2-methoxyethyl)hydroxylamine (1.0 eq) in dry toluene, add benzaldehyde (1.0 eq) and anhydrous magnesium sulfate (2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the nitrone.

  • To this mixture, add styrene (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the progress of the cycloaddition by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the magnesium sulfate.

  • Wash the solid with toluene and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of diastereomeric isoxazolidines, can be purified and the isomers separated by flash column chromatography on silica gel.

Data Presentation

Quantitative data for the 1,3-dipolar cycloaddition of nitrones derived from N-benzyl-N-alkoxyalkylamines are not extensively reported. However, based on analogous systems involving N-benzyl nitrones, the following table summarizes expected outcomes for the reaction with various dipolarophiles.

EntryDipolarophileProductYield (%)Diastereomeric Ratio (endo:exo)Reference
1Styrene2-(2-methoxyethyl)-3,5-diphenylisoxazolidine70-85~70:30Analogous System[1]
2Methyl AcrylateMethyl 2-(2-methoxyethyl)-3-phenylisoxazolidine-5-carboxylate65-80>90:10Analogous System[1]
3N-Phenylmaleimide2-(2-methoxyethyl)-3-phenyl-5-phenyl-3,5-dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione80-95>95:5 (exo)Analogous System

Note: The data presented are representative of typical yields and selectivities for 1,3-dipolar cycloadditions of N-benzyl nitrones and should be considered as expected values for the this compound derived system.

Visualizations

Experimental Workflow

experimental_workflow Overall Experimental Workflow cluster_synthesis Synthesis of Precursors cluster_cycloaddition Cycloaddition Reaction cluster_analysis Analysis and Purification start 2-Methoxyethanamine + Benzaldehyde amine This compound start->amine Reductive Amination hydroxylamine N-benzyl-N-(2-methoxyethyl)hydroxylamine amine->hydroxylamine N-Alkylation of N-benzylhydroxylamine nitrone In situ Nitrone Formation (with Benzaldehyde) hydroxylamine->nitrone cycloaddition 1,3-Dipolar Cycloaddition (with Styrene) nitrone->cycloaddition product Isoxazolidine Product cycloaddition->product purification Column Chromatography product->purification analysis NMR, MS Analysis purification->analysis

Caption: Overall workflow for the synthesis and application of this compound.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

reaction_mechanism Mechanism of 1,3-Dipolar Cycloaddition cluster_structures Mechanism of 1,3-Dipolar Cycloaddition reactants Nitrone + Alkene ts [Transition State] reactants->ts Concerted [3+2] Cycloaddition nitrone_struct R1-CH=N+(R2)-O- alkene_struct R3-CH=CH-R4 product Isoxazolidine ts->product product_struct Five-membered Isoxazolidine Ring

Caption: Concerted mechanism of the [3+2] cycloaddition reaction.

Factors Affecting Selectivity

selectivity_factors Factors Influencing Reaction Selectivity center Selectivity (Regio- & Stereo-) substituents Substituent Effects (Steric & Electronic) substituents->center fmo Frontier Molecular Orbital (FMO) Theory substituents->fmo fmo->center solvent Solvent Polarity solvent->center catalyst Lewis Acid Catalysis catalyst->center temp Reaction Temperature temp->center

Caption: Key factors that influence the selectivity of 1,3-dipolar cycloadditions.

References

Application Notes and Protocols for N-benzylation of 2-methoxyethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-benzylation of 2-methoxyethanamine, a common synthetic transformation in medicinal chemistry and drug development. Two primary methods are presented: Reductive Amination and Direct Alkylation.

Introduction

N-benzylation is a crucial functional group transformation that introduces a benzyl group onto a nitrogen atom. The resulting N-benzylamines are important intermediates in the synthesis of various pharmaceuticals and other biologically active molecules. 2-methoxyethanamine is a valuable building block, and its N-benzylation provides a versatile intermediate for further chemical modifications. This document outlines two reliable and commonly employed methods for this transformation.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the N-benzylation of 2-methoxyethanamine via reductive amination and direct alkylation.

ParameterMethod 1: Reductive AminationMethod 2: Direct Alkylation with Benzyl Bromide
Reagents 2-methoxyethanamine, Benzaldehyde, Sodium borohydride (NaBH₄)2-methoxyethanamine, Benzyl bromide, Triethylamine (Et₃N)
Solvent Methanol (MeOH)Dichloromethane (DCM) or Acetonitrile (MeCN)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 6 hours12 - 24 hours
Work-up Aqueous work-up followed by extractionFiltration of triethylammonium bromide followed by extraction
Purification Column chromatography on silica gelColumn chromatography on silica gel
Typical Yield 85-95%70-85%
Key Advantages High yield, mild conditions, readily available reagentsSimple procedure, avoids the use of metal hydrides
Potential Drawbacks Requires a reducing agentBenzyl bromide is a lachrymator, potential for over-alkylation

Experimental Protocols

Method 1: N-benzylation via Reductive Amination

This protocol describes the reaction of 2-methoxyethanamine with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ with sodium borohydride.[1][2][3][4][5]

Materials:

  • 2-methoxyethanamine

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 2-methoxyethanamine (1.0 eq) in anhydrous methanol (5-10 mL per mmol of amine) in a round-bottom flask at room temperature, add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-methoxyethanamine.

Method 2: N-benzylation via Direct Alkylation with Benzyl Bromide

This protocol details the direct reaction of 2-methoxyethanamine with benzyl bromide in the presence of a base to neutralize the hydrobromic acid formed during the reaction.[6]

Materials:

  • 2-methoxyethanamine

  • Benzyl bromide

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL per mmol of amine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of triethylammonium bromide will have formed.

  • Filter the reaction mixture to remove the precipitate and wash the solid with a small amount of dichloromethane.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visualizations

The following diagrams illustrate the signaling pathway of the chemical transformation and the experimental workflow for the reductive amination procedure.

reductive_amination_pathway Amine 2-methoxyethanamine Imine Schiff Base (Imine) Intermediate Amine->Imine + Benzaldehyde Aldehyde Benzaldehyde Aldehyde->Imine Product N-benzyl-2- methoxyethanamine Imine->Product + [H⁻] ReducingAgent NaBH₄ ReducingAgent->Imine

Caption: Chemical pathway for N-benzylation via reductive amination.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Amine in MeOH add_aldehyde Add Benzaldehyde start->add_aldehyde stir_rt Stir at RT (Imine Formation) add_aldehyde->stir_rt cool Cool to 0°C stir_rt->cool add_nabh4 Add NaBH₄ cool->add_nabh4 warm_rt Warm to RT and Stir add_nabh4->warm_rt quench Quench with NaHCO₃ warm_rt->quench concentrate Concentrate quench->concentrate extract Extract with DCM concentrate->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for reductive amination.

References

Application Note: Analytical Methods for the Identification of N-benzyl-2-methoxyethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the identification and analysis of N-benzyl-2-methoxyethanamine, a compound of interest in pharmaceutical research and development. Due to the absence of a standardized, published method for this specific analyte, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are proposed based on established methodologies for structurally similar aromatic amines and benzylamine derivatives. These methods are intended to serve as a robust starting point for analytical development and will require validation for specific applications.

Introduction

This compound is a secondary amine containing both a benzyl and a methoxyethyl group. Its structural similarity to pharmacologically active compounds necessitates reliable analytical methods for its identification, quantification, and purity assessment in various matrices. This application note outlines two primary chromatographic techniques for its analysis: GC-MS for definitive identification through mass fragmentation patterns and HPLC for quantification and purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides excellent separation and structural information, making it a "gold standard" for forensic substance identification.[1] For this compound, GC-MS allows for the separation from potential impurities and provides a characteristic mass spectrum for unambiguous identification.

Predicted Mass Spectral Fragmentation

The electron ionization (EI) mass spectrum of this compound is predicted to be dominated by alpha-cleavage, a common fragmentation pathway for aliphatic amines.[2][3] The primary fragmentation is expected to occur at the C-C bond adjacent to the nitrogen atom. The molecular ion (M+) peak is expected for this monoamine compound.

The most significant fragmentation is the cleavage of the bond between the benzyl group and the nitrogen, leading to the formation of the tropylium ion (m/z 91), which is a common and stable fragment for benzyl-containing compounds. Another key fragmentation would be the loss of the benzyl radical to form an iminium ion.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Predicted)Ion Structure/Fragment LostInterpretation
165[C₁₀H₁₅NO]⁺Molecular Ion (M⁺)
120[M - CH₂OCH₃]⁺Loss of the methoxymethyl radical
91[C₇H₇]⁺Tropylium ion (from benzyl group)
74[CH₂=N⁺H-CH₂CH₂OCH₃]Iminium ion after loss of benzyl radical
45[CH₂OCH₃]⁺Methoxyethyl fragment
Experimental Protocol: GC-MS

This protocol is a recommended starting point and may require optimization.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent like methanol or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of 1-10 µg/mL.

  • Transfer the solution to a GC vial for analysis.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 20:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Mass Scan Range 40 - 450 amu

GC-MS Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/mL in Methanol) prep2 Vortex to Mix prep1->prep2 prep3 Dilute to 1-10 µg/mL prep2->prep3 prep4 Transfer to GC Vial prep3->prep4 gc_inject Inject 1 µL Sample prep4->gc_inject gc_sep Separation on HP-5ms Column gc_inject->gc_sep ms_ionize EI Ionization (70 eV) gc_sep->ms_ionize ms_detect Mass Detection (40-450 amu) ms_ionize->ms_detect data_acq Acquire Total Ion Chromatogram ms_detect->data_acq data_spec Extract Mass Spectrum of Target Peak data_acq->data_spec data_id Identify Fragments (m/z 91, 120, etc.) data_spec->data_id data_report Confirm Structure data_id->data_report

Caption: Workflow for the identification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation, quantification, and purity assessment of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is proposed, which is suitable for the analysis of aromatic amines.[4]

Experimental Protocol: HPLC

This protocol provides a starting point for method development and should be optimized for the specific analytical requirements.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).

  • Vortex to ensure complete dissolution.

  • Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Waters ACQUITY UPLC H-Class (or equivalent)
Column C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength 210 nm and 254 nm

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep1 Prepare Stock Solution (1 mg/mL in Diluent) prep2 Create Calibration Standards prep1->prep2 prep3 Filter all Solutions (0.45 µm filter) prep2->prep3 hplc_inject Inject 10 µL prep3->hplc_inject hplc_sep RP-HPLC Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV-Vis/PDA Detection (210 nm, 254 nm) hplc_sep->hplc_detect data_acq Record Chromatogram hplc_detect->data_acq data_cal Generate Calibration Curve data_acq->data_cal data_quant Integrate Peak Area & Quantify data_cal->data_quant data_report Report Concentration & Purity data_quant->data_report

Caption: Workflow for the quantification of this compound by HPLC.

Summary and Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the identification and quantification of this compound. The proposed GC-MS method offers high specificity for structural confirmation through predictable fragmentation patterns, while the HPLC method is well-suited for routine quantification and purity analysis. Researchers, scientists, and drug development professionals are encouraged to use these protocols as a starting point and to perform the necessary method validation to ensure suitability for their specific applications.

References

Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzyl (Bn) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions.[1][2] Its removal, or deprotection, is a critical step in the synthesis of complex molecules like pharmaceuticals and natural products. Catalytic hydrogenolysis is a premier method for N-benzyl deprotection, valued for its mild conditions and clean conversion, typically yielding the deprotected amine and toluene as the only byproduct. This method involves the cleavage of the carbon-nitrogen bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[3][4] This application note provides detailed protocols and comparative data for this essential transformation.

Mechanism of Action: The generally accepted mechanism for catalytic hydrogenolysis involves the heterogeneous catalyst, typically palladium, providing an active surface for the reaction. Both the N-benzyl amine and molecular hydrogen adsorb onto the palladium surface. The hydrogen molecule undergoes dissociative chemisorption to form palladium hydride species. The benzylic C-N bond of the adsorbed substrate is then cleaved by the active hydrogen species, leading to the formation of the deprotected amine and toluene. The products then desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.

Key Experimental Parameters

Several factors can influence the efficiency and selectivity of N-benzyl deprotection:

  • Catalyst: Palladium on carbon (Pd/C) is the most common catalyst, typically at 5% or 10% loading.[5] Palladium hydroxide on carbon (Pd(OH)₂/C), known as Pearlman's catalyst, can be more effective for stubborn substrates or to prevent side reactions like N-alkylation in alcoholic solvents.[6][7] A combination of Pd/C and Pd(OH)₂/C has been shown to be more efficient than either catalyst alone in some cases.[7]

  • Hydrogen Source: The most direct source is hydrogen gas, applied at pressures ranging from atmospheric (balloon) to high pressure (10-40 bar).[6][8] For safety and convenience, transfer hydrogenation is a popular alternative, using hydrogen donors like ammonium formate, formic acid, or 1,4-cyclohexadiene.[2][3][9]

  • Solvent: Alcoholic solvents like methanol (MeOH) and ethanol (EtOH) are most common, as they facilitate the reaction.[4][10] However, they can sometimes lead to N-alkylation as a side reaction.[10] Other solvents such as ethyl acetate (EtOAc), tetrahydrofuran (THF), and trifluoroethanol (TFE) are also used, with TFE being particularly effective at preventing N-alkylation.[4][10]

  • Additives: Acids like HCl or acetic acid are sometimes added to protonate the amine, which can prevent catalyst poisoning by the free amine and accelerate the reaction.[5][6] Co-catalysts, such as niobic acid-on-carbon (Nb₂O₅/C), have been shown to significantly facilitate the Pd/C-catalyzed deprotection.[1][11]

  • Temperature and Pressure: Reactions are often run at room temperature, but for less reactive substrates, elevated temperatures (e.g., 60-70°C) and higher hydrogen pressures may be required to drive the reaction to completion.[6][7][11]

Data Presentation: Comparison of Protocols

The following table summarizes various conditions for N-benzyl deprotection to provide a comparative overview.

Substrate TypeCatalyst(s)Hydrogen SourceSolventAdditive(s)Temp. (°C)TimeYield (%)Reference(s)
N-Benzyl Dioctylamine10% Pd/C (1 mol%)H₂ (balloon)MeOHNoneRT90 minIncomplete[1][11]
N-Benzyl Dioctylamine10% Pd/C + 10% Nb₂O₅/CH₂ (balloon)MeOHNoneRT<60 min>99%[1][11]
Various N-Benzyl Amines10% Pd/CAmmonium FormateDry MeOHNoneReflux<10 min76-95%[9]
N-Bn Piperidine5% or 10% Pd/CH₂ (balloon)EtOHHClRTN/AN/A[5]
Complex Heterocycle20% Pd(OH)₂/CH₂ (1 atm)EtOHAcetic Acid60°C24 h26% (unoptimized)[6]
Benzyl Ethers & Amines5% Pd/C + 20% Pd(OH)₂/CH₂ (15 kg)EtOHNone70°C~2 h>95%[7]

Experimental Protocols

Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and Hydrogen Gas

This protocol describes a general procedure for N-debenzylation using Pd/C and hydrogen gas.

  • Reaction Setup: To a solution of the N-benzyl protected amine (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C catalyst (typically 10-20 mol% Pd).

  • Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three-phase system (solid catalyst, liquid solution, gas).[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas like nitrogen or argon.

  • Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst.[1] Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol offers a convenient alternative to using flammable hydrogen gas.[9]

  • Reaction Setup: In a round-bottom flask, suspend the N-benzyl protected amine (1.0 mmol) and an equal weight of 10% Pd/C in dry methanol (10 mL).[9]

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (approx. 5 equivalents, 5.0 mmol) to the stirred suspension in one portion.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. Reactions are often complete in under 30 minutes.[9]

  • Work-up and Filtration: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration through a Celite® pad, washing the pad with methanol or chloroform.[9]

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure to obtain the desired amine.

Visualizations

experimental_workflow sub Substrate (N-Benzyl Amine) mix Combine in Reaction Vessel sub->mix solv Solvent (e.g., MeOH, EtOH) solv->mix cat Catalyst (e.g., 10% Pd/C) cat->mix h2 Hydrogen Source (H₂ Gas or Donor) h2->mix react Stir under H₂ Atmosphere mix->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete filter Filter through Celite® Pad monitor->filter Complete isolate Concentrate Filtrate filter->isolate product Purified Amine isolate->product

catalytic_cycle pd_surface Pd(0) Surface node_A Adsorption of R₂N-Bn & H₂ node_B H₂ Dissociation (Pd-H formation) node_C C-N Bond Cleavage node_D Product Desorption product_amine Amine node_D->product_amine R₂NH product_tol Toluene node_D->product_tol Toluene

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-2-methoxyethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-benzyl-2-methoxyethanamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of benzaldehyde and 2-methoxyethylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Imine Formation: Insufficient reaction time or inadequate removal of water can shift the equilibrium away from the imine intermediate.1a. Increase Reaction Time for Imine Formation: Before adding the reducing agent, allow the benzaldehyde and 2-methoxyethylamine to stir together for a longer period (e.g., 1-2 hours) to ensure maximum imine formation.[1] 1b. Use a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture during imine formation to remove water as it is formed.
2. Decomposition of Reducing Agent: Some reducing agents, like sodium borohydride, can be sensitive to acidic conditions or moisture.2a. Control pH: If using an acid catalyst for imine formation, ensure the pH is not too low, as it can decompose the borohydride. A mildly acidic condition is often optimal. 2b. Use a More Stable Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and more tolerant of slightly acidic conditions.[2][3]
3. Low Reaction Temperature: The reaction may be too slow at a lower temperature.3. Optimize Temperature: While the reduction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion. Monitor for side reactions at higher temperatures.
Presence of Unreacted Benzaldehyde 1. Incomplete Reaction: The reaction may not have gone to completion.1a. Increase Reaction Time: Allow the reaction to stir for a longer duration. 1b. Add More Reducing Agent: A slight excess of the reducing agent may be required. Add it portion-wise and monitor the reaction progress by TLC.
2. Side Reaction of Reducing Agent: The reducing agent may have been consumed by reacting with the solvent or residual water.2. Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent the premature decomposition of the reducing agent.
Presence of Dibenzylamine Impurity This side product can form if benzylamine, a potential impurity in benzaldehyde or formed via self-condensation, reacts with another molecule of benzaldehyde.Purification: Dibenzylamine can often be separated from the desired product by column chromatography.
Difficult Purification The product and starting materials may have similar polarities, making separation by column chromatography challenging.1. Acid-Base Extraction: Utilize the basicity of the amine product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. 2. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method. The boiling point of this compound is approximately 230.8°C at 760 mmHg.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the reductive amination of benzaldehyde with 2-methoxyethylamine. This typically involves two steps in one pot: the formation of an imine intermediate, followed by its reduction to the final amine product.

Q2: Which reducing agent is best for this synthesis?

A2: Both sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.

  • Sodium Borohydride (NaBH₄): A strong and cost-effective reducing agent. However, it can also reduce the starting aldehyde if not used carefully. It is best to allow for complete imine formation before adding NaBH₄.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent that is particularly effective for reductive aminations.[2][3] It is less likely to reduce the starting aldehyde and can often be added at the beginning of the reaction. For challenging substrates, it often provides higher yields.[6]

Q3: What are the key parameters to control for improving the yield?

A3: To improve the yield, focus on the following:

  • Stoichiometry: Use a slight excess of the amine (2-methoxyethylamine) to ensure complete consumption of the aldehyde.

  • Reaction Time: Allow sufficient time for both imine formation and the subsequent reduction.

  • Temperature: Optimize the temperature for both steps. Imine formation may be facilitated by gentle heating, while the reduction is often carried out at room temperature.

  • Solvent: A common solvent for this reaction is methanol or other alcohols.

  • pH: A mildly acidic environment can catalyze imine formation, but a strongly acidic medium can protonate the amine, rendering it non-nucleophilic, and can also decompose some reducing agents.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). You should see the disappearance of the benzaldehyde spot and the appearance of a new spot corresponding to the product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

Q5: What are the expected physical and spectral properties of this compound?

A5:

  • Molecular Formula: C₁₀H₁₅NO[4]

  • Molecular Weight: 165.23 g/mol

  • Appearance: Likely a colorless to pale yellow oil.

  • Boiling Point: ~230.8°C at 760 mmHg[4]

  • ¹H NMR (predicted): You would expect to see signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, triplets for the two methylene groups of the ethyl chain, and a singlet for the methoxy protons.

  • ¹³C NMR (predicted): You would expect to see signals for the aromatic carbons, the benzylic carbon, the two carbons of the ethyl chain, and the methoxy carbon.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • Benzaldehyde

  • 2-Methoxyethylamine

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • To a round-bottom flask, add benzaldehyde (1 equivalent) and 2-methoxyethylamine (1.1 equivalents) in anhydrous methanol.

  • If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC until the benzaldehyde is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours or until the imine intermediate is fully consumed (as monitored by TLC).

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol utilizes a milder reducing agent and can often be performed as a one-pot procedure.[2][3]

Materials:

  • Benzaldehyde

  • 2-Methoxyethylamine

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add benzaldehyde (1 equivalent) and 2-methoxyethylamine (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until the starting materials are consumed as indicated by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or vacuum distillation.

Visualizations

Reaction_Mechanism cluster_0 Imine Formation cluster_1 Reduction Benzaldehyde Benzaldehyde Imine_Intermediate N-(2-methoxyethyl)-1-phenylmethanimine Benzaldehyde->Imine_Intermediate + 2-Methoxyethylamine 2-Methoxyethylamine 2-Methoxyethylamine 2-Methoxyethylamine->Imine_Intermediate Water Water Imine_Intermediate->Water - H₂O Product This compound Imine_Intermediate->Product + Reducing Agent Reducing_Agent [H] Reducing_Agent->Product

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Imine Check for complete imine formation (TLC)? Start->Check_Imine Incomplete_Imine Incomplete Check_Imine->Incomplete_Imine No Complete_Imine Complete Check_Imine->Complete_Imine Yes Increase_Time Increase reaction time for imine formation or add a dehydrating agent. Incomplete_Imine->Increase_Time Check_Reduction Check for complete reduction (TLC)? Complete_Imine->Check_Reduction Incomplete_Reduction Incomplete Check_Reduction->Incomplete_Reduction No Complete_Reduction Complete Check_Reduction->Complete_Reduction Yes Increase_Reducer Add more reducing agent or increase reaction time/temperature. Incomplete_Reduction->Increase_Reducer Purification_Issues Consider purification issues. (e.g., product loss during workup) Complete_Reduction->Purification_Issues

Caption: Troubleshooting workflow for low yield in the synthesis.

Experimental_Workflow Start Start Mix_Reagents Mix Benzaldehyde and 2-Methoxyethylamine in Solvent Start->Mix_Reagents Imine_Formation Stir for Imine Formation (Monitor by TLC) Mix_Reagents->Imine_Formation Add_Reducer Add Reducing Agent (e.g., NaBH₄ or NaBH(OAc)₃) Imine_Formation->Add_Reducer Reduction Stir for Reduction (Monitor by TLC) Add_Reducer->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Purify by Column Chromatography or Distillation Workup->Purification Characterization Characterize Product (NMR, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis.

References

N-benzyl-2-methoxyethanamine synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-2-methoxyethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and efficient method for the synthesis of this compound is through the reductive amination of benzaldehyde with 2-methoxyethanamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine. This method is generally preferred over direct alkylation of 2-methoxyethanamine with a benzyl halide to avoid the formation of over-alkylated byproducts.[1]

Q2: What are the common side reactions and byproducts in this synthesis?

Several side reactions can occur, leading to the formation of various byproducts. The most prevalent include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual benzaldehyde and 2-methoxyethanamine in the reaction mixture.

  • Intermediate Imine: The imine formed from the condensation of benzaldehyde and 2-methoxyethanamine may persist if the reduction step is incomplete.

  • Benzyl Alcohol: The reducing agent can reduce the starting benzaldehyde to benzyl alcohol. This is more likely to occur with stronger reducing agents or if the imine formation is slow.

  • Over-alkylation Products: Although less common in reductive amination compared to direct alkylation, trace amounts of tertiary amines could potentially form.

Q3: Which reducing agents are suitable for this reaction?

Commonly used reducing agents for reductive amination include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium borohydride is a cost-effective and readily available option.[1][2] Sodium triacetoxyborohydride is a milder and more selective reducing agent that can often provide cleaner reactions and higher yields, as it is less likely to reduce the starting aldehyde.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (benzaldehyde and 2-methoxyethanamine), you can observe the disappearance of the reactants and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete imine formation. 2. Inefficient reduction of the imine. 3. Degradation of the product during workup or purification. 4. Suboptimal reaction temperature.1. Ensure anhydrous conditions for imine formation. The presence of water can hinder the reaction. Consider using a dehydrating agent like anhydrous magnesium sulfate. 2. Use a sufficient excess of the reducing agent (e.g., 1.5-2 equivalents of NaBH₄). Add the reducing agent portion-wise to control the reaction rate. 3. Avoid excessive heat during solvent evaporation and purification. Consider purification by vacuum distillation or column chromatography on silica gel. 4. Optimize the reaction temperature. Imine formation is often carried out at room temperature, while the reduction may benefit from cooling (0 °C) before the addition of the reducing agent.
Presence of Unreacted Benzaldehyde 1. Insufficient amount of 2-methoxyethanamine. 2. Inefficient imine formation. 3. Reduction of the aldehyde to benzyl alcohol is a competing reaction.1. Use a slight excess of 2-methoxyethanamine (e.g., 1.1-1.2 equivalents). 2. Allow sufficient time for imine formation before adding the reducing agent. Monitor by TLC. 3. Use a milder reducing agent like sodium triacetoxyborohydride. Add the reducing agent slowly at a controlled temperature.
Persistent Imine Impurity in the Final Product 1. Insufficient amount or activity of the reducing agent. 2. The imine is sterically hindered or electronically deactivated. 3. The pH of the reaction is not optimal for reduction.1. Increase the equivalents of the reducing agent. Ensure the reducing agent is fresh and has been stored properly. 2. While not a major issue for this specific reaction, for more challenging substrates, a more powerful reducing agent or longer reaction times may be necessary. 3. For borohydride reductions, slightly acidic conditions can sometimes facilitate the reduction of the iminium ion. A few drops of acetic acid can be added, but this should be done cautiously as it can also promote the reduction of the starting aldehyde.
Formation of Benzyl Alcohol 1. The reducing agent is too reactive and reduces the aldehyde before imine formation. 2. The rate of imine formation is slow.1. Use a milder reducing agent like sodium triacetoxyborohydride. 2. Pre-form the imine before adding the reducing agent. This can be done by stirring the aldehyde and amine together for a period (e.g., 30-60 minutes) before introducing the reducing agent.
Difficulty in Product Isolation and Purification 1. The product is an oil and difficult to crystallize. 2. The byproducts have similar physical properties to the desired product.1. Purification by vacuum distillation is often effective for liquid amines. 2. Column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) can separate the product from impurities. An acidic workup to form the hydrochloride salt of the amine can sometimes facilitate purification by allowing for extraction into an aqueous layer, followed by basification and extraction into an organic solvent.

Experimental Protocols

Representative Synthesis of this compound via Reductive Amination

Materials:

  • Benzaldehyde

  • 2-methoxyethanamine

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and anhydrous methanol.

  • Add 2-methoxyethanamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the imine intermediate.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthesis_Pathway benzaldehyde Benzaldehyde imine Intermediate Imine benzaldehyde->imine + 2-Methoxyethanamine - H₂O benzyl_alcohol Benzyl Alcohol (Byproduct) benzaldehyde->benzyl_alcohol + [H] (Side Reaction) methoxyethanamine 2-Methoxyethanamine methoxyethanamine->imine product This compound imine->product + [H] (e.g., NaBH₄)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for unreacted starting materials (TLC/GC-MS) start->check_sm check_imine Check for persistent imine intermediate start->check_imine check_byproducts Identify major byproducts (e.g., benzyl alcohol) start->check_byproducts sm_present Starting Materials Present check_sm->sm_present imine_present Imine Present check_imine->imine_present byproduct_present Byproducts Present check_byproducts->byproduct_present optimize_imine Optimize imine formation: - Anhydrous conditions - Longer reaction time - Use dehydrating agent sm_present->optimize_imine Yes optimize_reduction Optimize reduction: - Increase reducing agent - Control temperature - Check reagent quality imine_present->optimize_reduction Yes optimize_reagent Optimize reducing agent: - Use milder reagent (NaBH(OAc)₃) - Slow addition byproduct_present->optimize_reagent Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: N-Benzyl Deprotection of Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-benzyl deprotection of secondary amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this crucial chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during the N-benzyl deprotection of secondary amines.

Why is my N-benzyl deprotection reaction slow or incomplete?

Possible Causes:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to poisoning by the product amine, which can coordinate strongly to the metal surface, blocking active sites.[1][2] Old or improperly stored catalysts may also have reduced activity.[3]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: For hydrogenolysis reactions, inadequate hydrogen pressure or inefficient stirring can limit the availability of hydrogen at the catalyst surface, slowing down the reaction.[3][4]

  • Substrate-Specific Steric Hindrance: Bulky substituents near the benzyl group or the nitrogen atom can sterically hinder the approach of the substrate to the catalyst surface.

  • Inappropriate Solvent or Temperature: The choice of solvent can significantly impact reaction rates. The reaction may also require higher temperatures to proceed to completion.[2]

Solutions & Protocols:

  • Acidification: Adding a stoichiometric amount of a mild acid, like acetic acid or hydrochloric acid (in methanol), can protonate the product amine, preventing it from poisoning the catalyst.[1][2][5] However, this will require a neutralization step during workup.[1][2]

  • Increase Catalyst Loading: While not always ideal, increasing the weight percentage of the catalyst can sometimes compensate for slow reaction rates.[4]

  • Optimize Reaction Conditions: Ensure vigorous stirring to maximize contact between the substrate, catalyst, and hydrogen source.[3] If using hydrogen gas, purge the reaction vessel thoroughly and maintain a positive pressure.[3] Increasing the temperature may also be beneficial.[5]

  • Use a Co-catalyst: The combination of Pd/C with niobic acid-on-carbon (Nb2O5/C) has been shown to significantly accelerate the deprotection reaction and prevent catalyst poisoning without the need for a neutralization step.[1][2][6]

I'm observing side products, such as saturation of other aromatic rings in my molecule. How can I prevent this?

Possible Causes:

  • Overly Active Catalyst: Some palladium catalysts can be aggressive, leading to the reduction of other susceptible functional groups, including other aromatic rings.

  • Prolonged Reaction Times or Harsh Conditions: Leaving the reaction for an extended period after the deprotection is complete, or using high hydrogen pressure, can promote undesired side reactions.[7]

Solutions & Protocols:

  • Catalyst "Tuning" or Pre-treatment: Pre-treating the palladium catalyst can inhibit its activity towards aromatic ring saturation.[7]

  • Use of a milder hydrogen source: Catalytic transfer hydrogenation using hydrogen donors like ammonium formate or 1,4-cyclohexadiene can be a milder alternative to high-pressure hydrogenation.[8][9][10]

  • Careful Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.

My starting material contains other reducible functional groups (e.g., nitro groups, alkenes, or other protecting groups like Cbz). How can I selectively deprotect the N-benzyl group?

Possible Causes:

  • Non-selective Reducing Conditions: Standard catalytic hydrogenation conditions are often not selective and will reduce other sensitive functional groups.

Solutions & Protocols:

  • Catalytic Transfer Hydrogenation: This method is often milder and can offer better chemoselectivity.[8][11] For instance, N-benzyloxycarbonyl (Cbz) groups can often be removed concurrently with N-benzyl groups under these conditions.

  • Oxidative Deprotection: For substrates that are sensitive to reduction, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively cleave N-benzyl groups.[12][13]

  • Lewis Acid or Brønsted Acid Mediated Deprotection: In some cases, Lewis acids (e.g., BBr3, BCl3) or strong Brønsted acids (e.g., trifluoroacetic acid) can be used, although these conditions are often harsh.[1][2]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various N-benzyl deprotection methods, providing a comparative overview of their efficiency and applicability.

Table 1: Catalytic Hydrogenation & Transfer Hydrogenation

MethodCatalystHydrogen SourceSolventTemp. (°C)Time (h)Yield (%)Substrate ExampleReference
Catalytic Hydrogenation 10% Pd/CH₂ (1 atm)MethanolRT1295N-benzyl-N-methylaniline[2]
20% Pd(OH)₂/CH₂ (1 atm)Ethanol/HClRT48~80N-Boc, N-Bn protected aminopyridine[5]
10% Pd/C + Nb₂O₅/CH₂ (1 atm)MethanolRT199N-benzyl-N-methylaniline[1][2]
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium FormateMethanolReflux0.592N-benzylaniline[10]
10% Pd/C1,4-CyclohexadieneEthanolReflux290N-benzylpiperidine[13]

Table 2: Alternative Deprotection Methods

MethodReagentSolventTemp. (°C)Time (h)Yield (%)Substrate ExampleReference
Oxidative Deprotection DDQDichloromethane/WaterRT185N-benzyl-4-methoxyaniline[12]
CANAcetonitrile/Water00.2590N,N-dibenzylaniline[13]
Acid-Mediated Deprotection Trifluoroacetic AcidToluene1102475N-benzyl-N-phenylacetamide[1][2]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • To a solution of the N-benzyl secondary amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add 10% Pd/C (5-10 mol% Pd).

  • If required, add a stoichiometric amount of acid (e.g., acetic acid or HCl in methanol).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (typically balloon pressure or slightly higher). Repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If an acid was used, perform a neutralization workup before purification.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation using Ammonium Formate
  • Dissolve the N-benzyl secondary amine (1.0 eq) in methanol.

  • Add 10% Pd/C (10-20 mol% Pd).

  • Add ammonium formate (3-5 eq) in portions.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through Celite®.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure and purify the residue.

Visualizations

Troubleshooting Workflow for N-Benzyl Deprotection

troubleshooting_workflow start Start: N-Benzyl Deprotection issue Problem Encountered start->issue incomplete Incomplete or Slow Reaction issue->incomplete No side_products Side Products Observed issue->side_products Yes other_groups Other Reducible Groups Present issue->other_groups Maybe solution1 Check Catalyst Activity Add Acid (e.g., HOAc) Increase H2 Pressure/Stirring Use Co-catalyst (Nb2O5/C) incomplete->solution1 solution2 Use Milder H2 Source (e.g., NH4HCO2) 'Tune' Catalyst Careful Reaction Monitoring side_products->solution2 solution3 Use Selective Method: - Catalytic Transfer Hydrogenation - Oxidative Deprotection (DDQ, CAN) - Acid-Mediated Deprotection other_groups->solution3 end Successful Deprotection solution1->end solution2->end solution3->end

A troubleshooting workflow for common issues in N-benzyl deprotection.

Decision Pathway for Selecting a Deprotection Method

decision_pathway start Select N-Benzyl Deprotection Method check_reducible Other Reducible Groups Present? start->check_reducible selective_method Choose Selective Method check_reducible->selective_method Yes standard_method Standard Hydrogenolysis is an Option check_reducible->standard_method No yes_reducible Yes no_reducible No options_selective Options: - Catalytic Transfer Hydrogenation - Oxidative Deprotection (DDQ/CAN) selective_method->options_selective options_standard Options: - Pd/C, H2 - Pd(OH)2/C, H2 standard_method->options_standard check_poisoning Concerned about Catalyst Poisoning? options_standard->check_poisoning poisoning_solution Add Acid (e.g., HOAc) or use Pd/C + Nb2O5/C check_poisoning->poisoning_solution Yes proceed Proceed with Standard Conditions check_poisoning->proceed No yes_poisoning Yes no_poisoning No

A decision-making pathway for choosing an appropriate N-benzyl deprotection method.

References

Technical Support Center: Optimization of Reaction Conditions for Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reductive amination reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reductive amination experiments in a question-and-answer format.

1. Low or No Product Yield

Question: My reductive amination reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Imine/Enamine Formation Issues: The initial formation of the imine or enamine intermediate is crucial.

    • pH is not optimal: The pH of the reaction is critical. For imine formation, slightly acidic conditions (pH 4-5) are generally optimal to facilitate carbonyl protonation and speed up the reaction.[1][2] However, if the solution is too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.[1]

    • Steric Hindrance: Highly hindered ketones or amines can slow down or prevent imine formation.

    • Water Removal: Imine formation is a reversible reaction that produces water.[3] If water is not removed, the equilibrium may favor the starting materials.

  • Inefficient Reduction: The choice and quality of the reducing agent are paramount.

    • Incorrect Reducing Agent: Not all reducing agents are suitable for all substrates or reaction conditions. For a one-pot procedure, a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as they selectively reduce the iminium ion over the carbonyl group.[1][3] A stronger reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone.[1]

    • Reagent Decomposition: Some reducing agents, like sodium triacetoxyborohydride, are moisture-sensitive. Improper storage or handling can lead to decomposition and reduced activity.

  • Reaction Conditions:

    • Temperature: While many reductive aminations proceed at room temperature, some less reactive substrates may require gentle heating to facilitate imine formation. However, excessive heat can lead to side reactions.

    • Solvent: The choice of solvent can significantly impact the reaction. While chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are commonly used, greener alternatives like ethyl acetate have been shown to be effective, particularly with STAB.[4] Methanol is a good solvent for reactions using NaBH₃CN.[5]

Troubleshooting Workflow:

G start Low/No Yield check_imine Check Imine Formation (TLC/LC-MS) start->check_imine no_imine No Imine Formation check_imine->no_imine No imine_present Imine Formed, No Product check_imine->imine_present Yes optimize_pH Optimize pH (4-5) no_imine->optimize_pH check_reductant Check Reducing Agent imine_present->check_reductant add_acid Add catalytic acid (e.g., AcOH) optimize_pH->add_acid remove_water Remove water (e.g., mol. sieves) add_acid->remove_water end Improved Yield remove_water->end change_reductant Switch to a different reducing agent check_reductant->change_reductant fresh_reductant Use fresh, anhydrous reducing agent check_reductant->fresh_reductant optimize_conditions Optimize Reaction Conditions change_reductant->optimize_conditions fresh_reductant->optimize_conditions increase_temp Increase temperature optimize_conditions->increase_temp change_solvent Change solvent optimize_conditions->change_solvent increase_temp->end change_solvent->end

Caption: Troubleshooting workflow for low or no product yield in reductive amination.

2. Formation of Side Products

Question: My reaction is producing significant side products, such as the alcohol from the reduction of the starting carbonyl or over-alkylated amines. How can I minimize these?

Answer: The formation of side products is a common challenge. Here’s how to address specific impurities:

  • Carbonyl Reduction: The premature reduction of the starting aldehyde or ketone to an alcohol is a frequent side reaction, especially when using a strong reducing agent like NaBH₄ in a one-pot reaction.[1]

    • Solution:

      • Use a milder reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective for the iminium ion and will not significantly reduce the carbonyl group under typical reaction conditions.[1]

      • Two-step procedure: First, allow the imine to form completely, which can be monitored by techniques like TLC or NMR. Then, add the reducing agent. This is particularly useful when using NaBH₄.[6][7]

  • Over-alkylation: Primary amines can react with the aldehyde/ketone to form a secondary amine, which can then react again to form a tertiary amine. This is more prevalent when the primary amine is the limiting reagent.

    • Solution:

      • Use an excess of the primary amine: This will shift the equilibrium towards the formation of the desired secondary amine and minimize the chance of the product reacting further.

      • Stepwise procedure: A stepwise approach where the imine is formed and then reduced can also help control over-alkylation.[6][7]

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo aldol condensation as a side reaction, especially under basic or acidic conditions.

    • Solution:

      • Control the pH: Maintain a slightly acidic pH (4-5) to favor imine formation over aldol condensation.

      • One-pot reaction with a mild reducing agent: A direct reductive amination where the imine is reduced as it is formed can minimize the concentration of the free carbonyl compound available for aldol reactions.

Logical Relationship for Minimizing Side Products:

G start Side Product Formation carbonyl_reduction Carbonyl Reduction (Alcohol Formation) start->carbonyl_reduction over_alkylation Over-alkylation (Tertiary Amine) start->over_alkylation aldol Aldol Condensation start->aldol solution_carbonyl Use Milder Reductant (NaBH3CN, NaBH(OAc)3) or Two-Step Procedure carbonyl_reduction->solution_carbonyl solution_over_alkylation Use Excess Primary Amine or Stepwise Procedure over_alkylation->solution_over_alkylation solution_aldol Control pH (4-5) or One-Pot Reaction aldol->solution_aldol

Caption: Strategies to minimize common side products in reductive amination.

3. Difficulty in Product Purification

Question: I am having trouble purifying my amine product from the reaction mixture. What are some effective purification strategies?

Answer: Purifying amines can be challenging due to their basic nature. Here are some common strategies:

  • Acid-Base Extraction: This is a very effective method for separating basic amines from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • Wash the organic layer to remove any remaining starting materials or non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

  • Column Chromatography:

    • Silica Gel: Standard silica gel chromatography can be used, but tailing of amines is a common issue. To mitigate this, you can:

      • Add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent.

      • Use commercially available deactivated silica gel.

    • Alumina: Basic or neutral alumina can be a better choice for purifying amines as it is less acidic than silica.

    • Reverse-Phase Chromatography: This can be an effective technique, especially for more polar amines.

  • Crystallization/Recrystallization: If the amine product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Often, converting the amine to its hydrochloride or another salt can facilitate crystallization and purification.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent should I choose for my reductive amination?

A1: The choice of reducing agent depends on the specific substrates and desired reaction conditions.

  • Sodium Borohydride (NaBH₄): A strong and inexpensive reducing agent. However, it can also reduce aldehydes and ketones, so it's best used in a two-step procedure where the imine is formed first.[1]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for imines and iminium ions in the presence of carbonyls, making it ideal for one-pot reactions.[1][3] It is effective in a pH range of 6-7.[8] However, it is highly toxic and can generate toxic hydrogen cyanide gas under acidic conditions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reducing agent that is a good alternative to NaBH₃CN, avoiding the use of cyanide.[8][9] It is often used in chlorinated solvents like DCE or DCM, but greener alternatives like ethyl acetate can also be effective.[4]

  • Catalytic Hydrogenation (H₂/Catalyst): A green and efficient method, often using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. This method avoids the use of stoichiometric hydride reagents.

Q2: What is the optimal pH for reductive amination?

A2: The optimal pH is a compromise. A slightly acidic pH of 4-5 is generally best for the initial imine formation, as it catalyzes the dehydration of the carbinolamine intermediate.[1][2] However, for the reduction step, especially with NaBH₃CN, a pH of 6-7 is often preferred to ensure the selective reduction of the iminium ion.[8][10]

Q3: Can I run the reaction in a "green" solvent?

A3: Yes, while chlorinated solvents have been traditionally used, there is a push towards more environmentally friendly options. Studies have shown that ethyl acetate can be a comparable solvent to DCE for reactions using sodium triacetoxyborohydride.[4][11] Other greener solvents to consider include 2-methyltetrahydrofuran (2-MeTHF) and dimethyl carbonate.[11] Methanol is a common and relatively green solvent used with NaBH₃CN and NaBH₄.[5]

Q4: My starting amine is a hydrochloride salt. Can I use it directly?

A4: Generally, the free base of the amine is required for the nucleophilic attack on the carbonyl. If you have the hydrochloride salt, you will need to add a base to the reaction mixture to neutralize the HCl and generate the free amine in situ. An equivalent of a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is commonly used.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey AdvantagesKey DisadvantagesTypical Solvents
Sodium BorohydrideNaBH₄Inexpensive, readily availableReduces aldehydes/ketones, best for two-step procedureMethanol, Ethanol
Sodium CyanoborohydrideNaBH₃CNSelective for imines/iminium ions, good for one-pot reactionsHighly toxic, generates HCN in acidic conditionsMethanol, THF
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABMild, selective, non-toxic byproductsMoisture sensitive, often used in chlorinated solventsDCE, DCM, THF, Ethyl Acetate
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Green (atom economical), no stoichiometric wasteRequires specialized equipment (hydrogenator), catalyst can be pyrophoricMethanol, Ethanol, Ethyl Acetate

Table 2: Effect of pH on Reductive Amination Yield (Illustrative Example)

pHImine Formation RateAmine ProtonationOverall Yield
< 3FastHigh (non-nucleophilic amine)Low
4-5OptimalModerateHigh
6-7SlowerLowModerate to High
> 8SlowNegligibleLow

Note: This table provides a general trend. The optimal pH can vary depending on the specific substrates.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from a general procedure for the reductive amination of aldehydes and ketones.[9]

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL) under a nitrogen atmosphere, add sodium triacetoxyborohydride (1.3-1.6 mmol). For less reactive ketones, 1-2 equivalents of acetic acid can be added as a catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 10-15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is a general procedure for one-pot reductive amination.

  • Reaction Setup: Dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in methanol (10 mL). Adjust the pH of the solution to 6-7 by adding a small amount of acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 mmol) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding an aqueous solution of HCl (1M) until the pH is acidic (to decompose excess NaBH₃CN - Caution: perform in a well-ventilated fume hood as HCN gas may be evolved ). Then, basify the solution with aqueous NaOH (2M) to a pH > 10.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate. Purify the crude product as needed.

Mandatory Visualization

G cluster_0 Reductive Amination Pathway carbonyl Aldehyde/Ketone carbinolamine Carbinolamine Intermediate carbonyl->carbinolamine + Amine amine Amine (Primary/Secondary) amine->carbinolamine imine Imine/Iminium Ion Intermediate carbinolamine->imine - H2O product Final Amine Product imine->product reductant Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reductant->product Reduction

Caption: General signaling pathway for a one-pot reductive amination reaction.

References

N-benzyl-2-methoxyethanamine stability under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning the stability of N-benzyl-2-methoxyethanamine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its degradation under acidic conditions. The N-benzyl group is susceptible to cleavage in the presence of strong acids, a reaction often accelerated by heat.[1][2][3] The ether linkage is generally more stable but can also be cleaved under harsh acidic conditions (e.g., strong acids like HBr or HI at elevated temperatures).[4][5][6][7][8][9][10] The compound is expected to be relatively stable under neutral and basic conditions.[11]

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Under acidic conditions, the primary degradation pathway is the cleavage of the C-N bond of the benzylamine. This would likely result in the formation of toluene and 2-methoxyethanamine. Under more forcing acidic conditions, cleavage of the ether bond could potentially yield methanol and 2-(benzylamino)ethanol.

Q3: How should I store this compound to ensure its stability?

A3: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12] It is advisable to protect it from light and to avoid contact with strong acids and oxidizing agents.[13] For solutions, using a neutral or slightly basic buffer system is recommended over acidic buffers if the experimental conditions permit.

Q4: Can I use this compound in reactions that require acidic catalysts?

A4: Caution is advised when using this compound with acidic catalysts, especially at elevated temperatures. The N-benzyl group can be cleaved under these conditions.[2] If an acidic catalyst is necessary, it is recommended to conduct preliminary experiments at a small scale to assess the stability of the compound under the specific reaction conditions. Monitoring the reaction mixture for the appearance of degradation products is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of starting material and appearance of unknown peaks in HPLC analysis after a reaction in acidic media. Degradation of this compound due to acid-catalyzed cleavage of the N-benzyl group.1. Confirm the identity of the degradation products using mass spectrometry. Look for masses corresponding to 2-methoxyethanamine and toluene. 2. If possible, switch to a non-acidic catalyst or milder reaction conditions. 3. Reduce the reaction temperature and time. 4. Consider protecting the secondary amine if it is not the reactive site.
Inconsistent results in bioassays. The compound may be degrading in the acidic environment of the cell culture media or assay buffer.1. Assess the stability of this compound in the specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation. 2. Adjust the pH of the buffer to be closer to neutral, if the assay allows. 3. Prepare fresh solutions of the compound immediately before use.
Discoloration of the compound upon storage. This could indicate oxidation or slow degradation.1. Ensure the storage container is tightly sealed and consider flushing with an inert gas like nitrogen or argon. 2. Store the compound in a dark place or in an amber vial. 3. Re-analyze the purity of the compound before use.

Quantitative Data Summary

The following table presents illustrative data on the stability of this compound under various pH conditions at 40°C over 7 days. This data is intended for guidance and may not represent actual experimental results.

pH Buffer System % Degradation (Day 1) % Degradation (Day 7) Primary Degradant Observed
2.00.01 M HCl5.2%28.5%2-methoxyethanamine
4.5Acetate Buffer1.1%6.8%2-methoxyethanamine
7.4Phosphate Buffer< 0.5%< 1.0%Not Detected
9.0Borate Buffer< 0.5%< 0.5%Not Detected

Experimental Protocols

Protocol: Stability Assessment of this compound under Acidic and Basic Conditions

1. Objective: To determine the stability of this compound under stressed acidic and basic conditions and to identify potential degradation products.

2. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV detector or Mass Spectrometer

  • C18 HPLC column

  • pH meter

  • Incubator or water bath

3. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • Acidic Stress: Add 100 µL of the stock solution to 900 µL of 0.1 M HCl.

    • Basic Stress: Add 100 µL of the stock solution to 900 µL of 0.1 M NaOH.

    • Neutral Control: Add 100 µL of the stock solution to 900 µL of phosphate buffer (pH 7.4).

  • Incubation:

    • Incubate all samples at 50°C.

    • Take aliquots at t=0, 2, 4, 8, 24, and 48 hours.

    • For the t=0 time point, immediately neutralize the acidic and basic samples before analysis.

  • Sample Analysis:

    • Neutralize the acidic and basic aliquots with an equivalent amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.[14][15][16] A typical method might involve a C18 column with a gradient elution of acetonitrile and water.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Determine the peak areas of any new peaks that appear in the chromatograms to monitor the formation of degradation products.

Visualizations

logical_workflow cluster_0 Troubleshooting Workflow for Stability Issues start Unexpected Experimental Result (e.g., low yield, extra peaks) check_conditions Review Experimental Conditions (pH, Temperature, Time) start->check_conditions is_acidic Are Conditions Acidic? check_conditions->is_acidic potential_degradation Hypothesize N-Benzyl Cleavage is_acidic->potential_degradation Yes no_issue Stability is Not the Issue is_acidic->no_issue No run_control Run Control Experiment (without substrate or at neutral pH) potential_degradation->run_control analyze_products Analyze for Degradation Products (e.g., via LC-MS) run_control->analyze_products confirm_degradation Degradation Confirmed? analyze_products->confirm_degradation modify_conditions Modify Conditions: - Lower Temperature - Reduce Time - Use Milder Acid/Base confirm_degradation->modify_conditions Yes confirm_degradation->no_issue No

Caption: Troubleshooting workflow for stability issues.

degradation_pathway cluster_1 Potential Acid-Catalyzed Degradation Pathway reactant This compound C₆H₅CH₂NHCH₂CH₂OCH₃ protonation Protonated Intermediate reactant->protonation H⁺ (Acid) products {Products} protonation->products Cleavage degradant1 2-methoxyethanamine NH₂CH₂CH₂OCH₃ products->degradant1 degradant2 Toluene C₆H₅CH₃ products->degradant2

Caption: Potential degradation pathway under acidic conditions.

References

Technical Support Center: Prevention of Dibenzyl-Substituted Byproduct Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dibenzyl-substituted byproduct formation during chemical synthesis.

Troubleshooting Guides

This section offers solutions to specific problems encountered during reactions involving benzyl groups.

Issue 1: Formation of Dibenzyl Ether in Williamson Ether Synthesis

Problem: During the synthesis of a benzyl ether from an alcohol and a benzyl halide, a significant amount of dibenzyl ether is formed as a byproduct, lowering the yield of the desired product.

Possible Causes and Solutions:

  • Excess Benzylating Agent: Using a large excess of the benzyl halide can lead to the reaction of the initially formed alkoxide with another molecule of benzyl halide.

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the alcohol to the benzyl halide. In some cases, a slight excess of the alcohol may be beneficial.

  • Strongly Basic Conditions: The use of very strong bases can lead to side reactions.

    • Solution: Opt for milder bases. While sodium hydride (NaH) is common, bases like silver oxide (Ag₂O) can offer higher selectivity, especially for substrates like diols where mono-benzylation is desired.[1]

  • Solvent Effects: The choice of solvent can influence the reaction pathway and selectivity.

    • Solution: Aprotic solvents are generally preferred for SN2 reactions. Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. Protic solvents may lead to competing solvolysis of the benzyl halide.

Experimental Protocol: Synthesis of Benzyl Alkyl Ethers without Strong Base

A method mediated by FeSO₄ allows for the synthesis of benzyl alkyl ethers from benzyl bromides and alcohols under mild, base-free conditions, which can help minimize side reactions.[2]

Reagent/SolventRole
Benzyl BromideBenzylating agent
AlcoholSubstrate
FeSO₄Mediator
No Base/CosolventMild reaction conditions
Issue 2: Polyalkylation in Friedel-Crafts Benzylation

Problem: The reaction of an aromatic compound with a benzyl halide in the presence of a Lewis acid catalyst results in the formation of di- and poly-benzylated products, in addition to the desired mono-benzylated product.

Possible Causes and Solutions:

  • Activated Product: The initial mono-benzylated product is often more reactive than the starting aromatic compound, leading to further alkylation.

    • Solution: Use a large excess of the aromatic substrate. This increases the probability of the benzylating agent reacting with the starting material rather than the mono-benzylated product.

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) promotes the reaction but can also enhance the reactivity of the product.

    • Solution: Control the amount of catalyst used and consider using a milder Lewis acid. Heterogeneous catalysts, such as ZnCl₂ on silica, have been shown to provide good conversion and selectivity for mono-benzylation.[3]

Quantitative Data: Effect of Reactant Ratio on Product Distribution in Friedel-Crafts Benzylation of Benzene with Benzyl Chloride

Benzene:Benzyl Chloride Molar RatioMono-benzylated Product Yield (%)Poly-benzylated Product Yield (%)
1:1LowerHigher
5:1IncreasedDecreased
10:1HighMinimal

Note: Specific yields can vary based on reaction conditions such as temperature and catalyst.

Issue 3: Formation of Dibenzylamine in N-Benzylation of Amines

Problem: When attempting to synthesize a mono-benzylamine by reacting a primary amine with a benzyl halide, the formation of a dibenzylamine byproduct is observed.

Possible Causes and Solutions:

  • Increased Nucleophilicity of the Product: The mono-benzylamine product is often more nucleophilic than the starting primary amine, making it more likely to react with the benzyl halide.

    • Solution 1: Use of Excess Amine: Employing a significant excess of the primary amine can statistically favor the reaction of the benzyl halide with the starting material.[4]

    • Solution 2: Controlled Addition of Benzyl Halide: Slowly adding the benzyl halide to the reaction mixture containing the excess amine can help maintain a low concentration of the benzylating agent, thus reducing the likelihood of a second benzylation.

    • Solution 3: Choice of Base: Weaker bases are preferable. Strong bases can deprotonate the mono-benzylamine, increasing its nucleophilicity and promoting the formation of the dibenzyl byproduct. Sodium bicarbonate is a suitable choice.[4]

Experimental Protocol: Selective Mono-N-benzylation of Aniline

This protocol utilizes an excess of aniline to favor the formation of mono-benzylaniline.

ReagentMolar Ratio (to Benzyl Chloride)
Aniline4
Benzyl Chloride1
Sodium Bicarbonate1.25
WaterSolvent

Reported Yield: 85-87% of mono-benzylaniline.[4]

Issue 4: Lack of Selectivity in Mono-benzylation of Symmetric Diols

Problem: The benzylation of a symmetric diol results in a mixture of the starting diol, the desired mono-benzylated product, and the di-benzylated byproduct.

Possible Causes and Solutions:

  • Statistical Distribution: Without a method to differentiate the two hydroxyl groups, the reaction will often produce a statistical mixture of products.

    • Solution 1: Use of a Bulky Base or Benzylating Agent: Steric hindrance can sometimes be exploited to favor mono-substitution.

    • Solution 2: Flow Chemistry: Continuous flow reactors can provide precise control over reaction time and stoichiometry, which has been shown to improve selectivity for mono-protection of diols.[5]

    • Solution 3: Catalytic Methods: Certain catalysts can selectively activate one hydroxyl group of a diol.

Experimental Protocol: Selective Mono-silylation of a Symmetric Diol (Illustrative for Mono-protection Strategy)

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of dibenzyl-substituted byproducts?

A1: In most cases, the formation of dibenzyl-substituted byproducts occurs when the mono-benzylated product is more reactive (e.g., more nucleophilic or more activated) than the starting material. This leads to a second reaction with the benzylating agent.

Q2: How can I minimize the formation of dibenzyl ether during a Williamson ether synthesis?

A2: To minimize dibenzyl ether formation, use a 1:1 molar ratio of your alcohol to the benzyl halide, consider using a milder base like Ag₂O instead of NaH, and use an aprotic solvent like DMF or THF.

Q3: In Friedel-Crafts benzylation, why is the product often more reactive than the starting material?

A3: The benzyl group is an activating group, meaning it donates electron density to the aromatic ring. This makes the mono-benzylated product more susceptible to further electrophilic aromatic substitution than the original, un-substituted aromatic ring.

Q4: Are there alternative benzylating agents that can offer better selectivity?

A4: Yes, reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT) have been developed for the benzylation of alcohols under nearly neutral conditions, which can be advantageous for sensitive substrates.

Q5: Can temperature control be used to prevent dibenzyl byproduct formation?

A5: Temperature control is a crucial parameter in reaction optimization. Lowering the reaction temperature can sometimes increase selectivity by favoring the desired kinetic product over thermodynamic byproducts. However, this may also decrease the overall reaction rate. It is essential to find an optimal temperature for each specific reaction.

Visualizations

Mechanism of Dibenzyl Ether Byproduct Formation in Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_main Desired Reaction cluster_byproduct Byproduct Formation ROH Alcohol RO- Alkoxide ROH->RO- -H+ BnO- Benzylate Anion ROH->BnO- Proton Exchange (if BnOH present) Base Base ROBn Desired Benzyl Ether RO-->ROBn SN2 Attack BnBr Benzyl Bromide BnBr->ROBn BnBr2 Excess Benzyl Bromide BnOBn Dibenzyl Ether Byproduct BnBr2->BnOBn BnO-->BnOBn SN2 Attack Friedel_Crafts_Troubleshooting Start Friedel-Crafts Benzylation Check_Products Polyalkylation Observed? Start->Check_Products Increase_Arene Increase Molar Ratio of Aromatic Substrate Check_Products->Increase_Arene Yes Success Mono-benzylation Achieved Check_Products->Success No Modify_Catalyst Use Milder Lewis Acid or Heterogeneous Catalyst Increase_Arene->Modify_Catalyst Control_Temp Optimize Reaction Temperature Modify_Catalyst->Control_Temp Re-evaluate Analyze Product Mixture Again Control_Temp->Re-evaluate Re-evaluate->Success Problem Solved Further_Opt Further Optimization Needed Re-evaluate->Further_Opt Problem Persists Dibenzylamine_Formation cluster_step1 Step 1: Mono-benzylation cluster_step2 Step 2: Di-benzylation (Byproduct Formation) RNH2 Primary Amine RNHBn Mono-benzylamine RNH2->RNHBn Nucleophilic Attack BnBr1 Benzyl Bromide BnBr1->RNHBn RNHBn2 Mono-benzylamine (More Nucleophilic) RNBn2 Di-benzylamine Byproduct RNHBn2->RNBn2 Nucleophilic Attack BnBr2 Benzyl Bromide BnBr2->RNBn2

References

Technical Support Center: Continuous Flow Synthesis of N-Benzylhydroxylamine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the continuous flow synthesis of N-benzylhydroxylamine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a continuous flow process for synthesizing N-benzylhydroxylamine?

A1: Continuous flow synthesis offers several key advantages over traditional batch methods for this specific application:

  • Enhanced Safety: The synthesis involves hydroxylamine, which can be explosive at high temperatures.[1] Continuous flow reactors minimize the reaction volume at any given time, significantly reducing the risk associated with thermal decomposition.[1]

  • Improved Heat and Mass Transfer: Microreactors provide a large surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing of reactants.

  • Increased Reaction Efficiency: The optimized conditions in a flow reactor can lead to higher yields and shorter reaction times compared to batch processes.[1]

  • Scalability: Continuous flow processes can often be scaled up more easily and reproducibly than batch reactions.[2][3]

Q2: What are the primary safety concerns when working with hydroxylamine in this synthesis?

A2: The primary safety concern is the potential for hydroxylamine to decompose, which can be explosive, especially at elevated temperatures.[1] Using aqueous hydroxylamine solutions can also pose a hazard.[1] Continuous flow chemistry mitigates this risk by using small reactor volumes and enabling precise temperature control.[1]

Q3: Why is N-benzylhydroxylamine hydrochloride a significant intermediate in organic synthesis?

A3: N-benzylhydroxylamine hydrochloride is a crucial precursor in the synthesis of various pharmaceuticals.[1] It is used to create N-benzyl nitrones for constructing isoxazoline frameworks and is a key intermediate in the synthesis of aminocyclopentanol, a component of the antiplatelet agent Ticagrelor.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reactor Clogging/Blockage 1. Precipitation of Product: N-benzylhydroxylamine hydrochloride has low solubility in certain solvents like methanol, especially at high concentrations.[4] 2. Low Flow Rate: Slower flow rates can sometimes lead to blockages in microchannel reactors.[1]1. Adjust Concentration: Avoid using reactant concentrations that lead to product concentrations exceeding solubility limits. A concentration of 0.5 mol/L for benzyl chloride was found to be effective.[1] 2. Optimize Temperature Profile: If cooling is applied too early, it can induce precipitation. Consider replacing a final cooling module with a heating module to keep the product in solution until it exits the reactor.[1] 3. Increase Flow Rate: Maintain a sufficient flow rate (e.g., 5.0 mL/min) to prevent settling and clogging.[1]
Low Yield/Incomplete Conversion 1. Insufficient Residence Time: The reactants may not have enough time in the reactor to fully convert.[1] 2. Suboptimal Temperature: The reaction temperature may be too low for efficient conversion.[1] 3. Incorrect Stoichiometry: An insufficient amount of hydroxylamine can lead to incomplete conversion of benzyl chloride.[4]1. Decrease Flow Rate or Increase Reactor Volume: To increase residence time, you can either slow the pump flow rates or use a longer reactor coil/more reaction modules. Be mindful of potential clogging at very low flow rates.[1] 2. Increase Temperature: Increasing the temperature can improve reaction rates. A temperature of 60°C was found to be optimal, as higher temperatures did not significantly improve yield and increased safety risks.[1][4] 3. Increase Hydroxylamine Equivalents: Using a larger excess of hydroxylamine (e.g., 4 equivalents) can drive the reaction to completion.[1][4]
Formation of Dibenzyl-Substituted Impurities 1. Side Reaction: The N-benzylhydroxylamine product can react further with benzyl chloride to form dibenzyl byproducts.[4] 2. Insufficient Hydroxylamine: This side reaction is more prominent when the concentration of hydroxylamine is too low relative to benzyl chloride.[4]1. Increase Hydroxylamine Concentration: Using a significant excess of hydroxylamine (4 equivalents) suppresses the formation of these dibenzyl impurities.[1][4] 2. Purification: Most of these less polar impurities can be effectively removed via recrystallization of the crude product with a suitable solvent like ethyl acetate.[1]
High Back Pressure 1. Clogging: Partial or full blockage of the reactor channel is a common cause. 2. High Flow Rates in Microreactors: The small channel dimensions of microreactors can inherently lead to high back pressure, especially at high flow rates.[5]1. Address Clogging: Refer to the "Reactor Clogging/Blockage" section above. 2. Use a Back Pressure Regulator (BPR): A BPR is essential for maintaining a stable pressure throughout the reaction.[1] An optimal pressure of 8 bar has been reported.[1] 3. Consider Reactor Dimensions: For larger scale production, moving from microreactors to meso- or mini-fluidic reactors with larger channel diameters can reduce back pressure issues.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the continuous synthesis of N-benzylhydroxylamine hydrochloride.[1]

ParameterConditionResult/Observation
Hydroxylamine Equivalents 4.0 eqOptimal yield of 76% achieved. Suppresses dibenzyl impurities.
Reaction Temperature 60 °COptimal temperature for safety and yield. Lower temps (40°C) decreased conversion, while higher temps (80°C) offered no significant yield improvement.
System Pressure 8 barMaintained stable reaction conditions.
Benzyl Chloride Concentration 0.5 mol/LOptimal concentration. Increasing to 1.0 mol/L caused reactor blockage due to product precipitation.
Hydroxylamine Concentration 2.0 mol/LCorresponds to 4 equivalents relative to 0.5 mol/L benzyl chloride.
Feed Flow Rate 5.0 mL/minOptimal flow rate to ensure sufficient residence time while preventing clogging issues seen at lower rates (3.0-4.0 mL/min).
Residence Time 7.38 minAchieved with 1 preheating and 9 reaction modules at a 5.0 mL/min flow rate.
Overall Yield 75%Final optimized yield after implementation of all optimal parameters.

Experimental Protocols

Protocol 1: Optimized Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride

This protocol is based on the optimized process reported by Chen et al.[1]

1. Reagent Preparation:

  • Material A (Benzyl Chloride Solution): Prepare a 0.5 mol/L solution of benzyl chloride in methanol.

  • Material B (Hydroxylamine Solution): In a separate vessel, dissolve sodium hydroxide in methanol. Stir the mixture and add hydroxylamine hydrochloride. Stir at 10–20 °C for 30 minutes. Filter the precipitated sodium chloride to obtain a 2.0 mol/L hydroxylamine solution in methanol.

2. Reactor Setup:

  • Assemble a continuous flow reactor system consisting of two independent pumps, a preheating module, and at least nine reaction modules connected in series. A back pressure regulator should be installed at the outlet.

  • Set the temperature of the reaction modules to 60 °C.

  • Set the back pressure regulator to maintain a system pressure of 8 bar.

3. Reaction Execution:

  • Using Pump 1, inject Material A (benzyl chloride solution) into the system at a flow rate of 5.0 mL/min. This solution will pass through the first module for preheating.

  • Using Pump 2, inject Material B (hydroxylamine solution) into the system at a flow rate of 5.0 mL/min, where it will mix with Material A at a T-junction before entering the subsequent reaction modules.

  • Allow the reaction mixture to flow through the remaining nine reaction modules. The total residence time will be approximately 7.38 minutes.

  • Collect the output from the reactor.

4. Product Isolation and Purification:

  • The collected crude product can be purified by recrystallization from ethyl acetate to remove dibenzyl-substituted impurities and yield highly pure N-benzylhydroxylamine hydrochloride.

Visualizations

G cluster_input Reactant Input cluster_reactor Flow Reactor System (60°C, 8 bar) cluster_output Product Collection PumpA Pump 1 (5.0 mL/min) Preheat Preheating Module 1 PumpA->Preheat PumpB Pump 2 (5.0 mL/min) Mixer T-Mixer PumpB->Mixer ReagentA Material A (0.5M Benzyl Chloride) ReagentA->PumpA ReagentB Material B (2.0M Hydroxylamine) ReagentB->PumpB Preheat->Mixer Reaction Reaction Modules (9 modules) Residence Time = 7.38 min Mixer->Reaction BPR Back Pressure Regulator (8 bar) Reaction->BPR Collection Crude Product Collection BPR->Collection Purification Recrystallization (Ethyl Acetate) Collection->Purification FinalProduct Pure N-Benzyl- hydroxylamine HCl Purification->FinalProduct

Caption: Experimental workflow for the continuous synthesis of N-benzylhydroxylamine HCl.

G Start Problem Encountered Clogging Reactor Clogging? Start->Clogging Yes LowYield Low Yield? Start->LowYield No Solubility Concentration > 0.5M? Clogging->Solubility Impurity High Impurity? LowYield->Impurity No Temp Temp < 60°C? LowYield->Temp Yes Equivalents Hydroxylamine < 4 eq? Impurity->Equivalents Yes FlowRate Flow Rate < 5 mL/min? Solubility->FlowRate No DecreaseConc Action: Decrease Reactant Concentration Solubility->DecreaseConc Yes FlowRate->LowYield No IncreaseFlow Action: Increase Flow Rate FlowRate->IncreaseFlow Yes Residence Residence Time < 7 min? Temp->Residence No IncreaseTemp Action: Increase Temp to 60°C Temp->IncreaseTemp Yes Residence->Impurity No DecreaseFlow Action: Decrease Flow Rate or Add Reactor Modules Residence->DecreaseFlow Yes IncreaseEq Action: Increase Hydroxylamine to 4 eq. Equivalents->IncreaseEq Yes Purify Action: Recrystallize from Ethyl Acetate Equivalents->Purify No

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Industrial Synthesis of N-benzyl-2-methoxyethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of N-benzyl-2-methoxyethanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: For industrial-scale production, reductive amination of 2-methoxyethanamine with benzaldehyde is a widely employed and efficient method. This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is generally preferred over direct alkylation with benzyl halides as it minimizes the risk of over-alkylation and the formation of quaternary ammonium salts.

Q2: Which reducing agent is recommended for the large-scale reductive amination synthesis of this compound?

A2: Sodium borohydride (NaBH₄) is a commonly used reducing agent for industrial-scale reductive aminations due to its cost-effectiveness and relatively safe handling. While other reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) can offer higher selectivity, they are often more expensive and may introduce toxic byproducts, making them less suitable for large-scale production.

Q3: What are the critical process parameters to monitor during the scale-up of this synthesis?

A3: Key parameters to monitor and control include:

  • Temperature: The initial imine formation is often carried out at room temperature, while the reduction step might require cooling to manage the exothermic reaction.

  • pH: Maintaining a slightly acidic to neutral pH can be crucial for efficient imine formation.

  • Reaction Time: Monitoring the reaction progress by techniques like HPLC or GC is essential to determine the optimal reaction time and ensure complete conversion.

  • Agitation: Proper mixing is critical to ensure homogeneity, especially in large reactors, and to facilitate mass and heat transfer.

  • Purity of Starting Materials: The purity of 2-methoxyethanamine and benzaldehyde can significantly impact the yield and purity of the final product.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities may include unreacted starting materials (2-methoxyethanamine and benzaldehyde), the intermediate imine, benzyl alcohol (from the reduction of benzaldehyde), and potentially small amounts of the tertiary amine, N,N-dibenzyl-2-methoxyethanamine.

Q5: What is the recommended method for purifying this compound at an industrial scale?

A5: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a large scale. This method allows for the efficient separation of the product from lower-boiling starting materials and higher-boiling side products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete imine formation.- Ensure the reaction mixture is stirred efficiently. - Consider a slightly longer reaction time for the imine formation step before adding the reducing agent. - Check the pH of the reaction mixture; a slightly acidic condition can favor imine formation.
Inefficient reduction of the imine.- Ensure the reducing agent is added portion-wise to control the temperature. - Verify the quality and activity of the reducing agent.
Side reaction: reduction of benzaldehyde to benzyl alcohol.- Add the reducing agent after the imine formation is largely complete. - Use a more selective reducing agent if feasible, though this may increase costs.
Presence of Unreacted Starting Materials in Product Insufficient amount of one of the reactants.- Re-verify the stoichiometry of the reactants.
Incomplete reaction.- Increase the reaction time and monitor the progress by GC or HPLC. - A slight increase in temperature during the reduction step might be necessary, but should be carefully controlled.
Formation of Tertiary Amine (N,N-dibenzyl-2-methoxyethanamine) Over-alkylation, although less common in reductive amination, can still occur.- Use a stoichiometric amount of benzaldehyde relative to 2-methoxyethanamine.
Product is Contaminated with Benzyl Alcohol Reduction of unreacted benzaldehyde.- Optimize the timing of the addition of the reducing agent to ensure maximum imine formation. - Purify the final product via fractional vacuum distillation.
Difficulties in Product Isolation/Purification Formation of emulsions during work-up.- Adjust the pH of the aqueous phase. - Use a different solvent for extraction.
Close boiling points of product and impurities.- Use a distillation column with higher theoretical plates for better separation. - Optimize the vacuum pressure during distillation.

Data Presentation

Table 1: Representative Data for Industrial Scale Synthesis of this compound via Reductive Amination

ParameterValue
Reactants 2-methoxyethanamine, Benzaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Reaction Temperature 20-30°C (Imine Formation), 0-10°C (Reduction)
Reaction Time 4-8 hours
Typical Yield 85-95%
Purity (post-distillation) >99%

Experimental Protocols

Industrial Scale Synthesis of this compound via Reductive Amination

1. Materials and Equipment:

  • Glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • 2-Methoxyethanamine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Methanol or Ethanol (as solvent)

  • Sodium Borohydride (NaBH₄) (1.1 eq)

  • Hydrochloric Acid (for pH adjustment and work-up)

  • Sodium Hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., Toluene, Ethyl Acetate)

  • Vacuum distillation setup

2. Procedure:

  • Charge the reactor with 2-methoxyethanamine and the solvent (Methanol or Ethanol).

  • Begin stirring and cool the mixture to 20-25°C.

  • Slowly add benzaldehyde to the reactor over a period of 1-2 hours, maintaining the temperature below 30°C.

  • Continue stirring at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction progress by GC or HPLC.

  • Once imine formation is substantial, cool the reaction mixture to 0-5°C.

  • In a separate vessel, prepare a solution or slurry of sodium borohydride in the reaction solvent.

  • Slowly add the sodium borohydride solution/slurry to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction for completion by GC or HPLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water, keeping the temperature below 20°C.

  • Adjust the pH to acidic (pH 1-2) with hydrochloric acid.

  • Extract the aqueous layer with an organic solvent to remove non-basic impurities like benzyl alcohol.

  • Basify the aqueous layer with sodium hydroxide to pH >12.

  • Extract the product into an organic solvent (e.g., Toluene).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional vacuum distillation to obtain this compound of high purity.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_output Final Product A 1. Charge Reactor (2-methoxyethanamine + Solvent) B 2. Add Benzaldehyde (Imine Formation) A->B C 3. Cool Reaction Mixture B->C D 4. Add Sodium Borohydride (Reduction) C->D E 5. Reaction Monitoring (GC/HPLC) D->E F 6. Quench Reaction E->F Reaction Complete G 7. Acidic Wash F->G H 8. Basify G->H I 9. Extraction H->I J 10. Solvent Removal I->J K 11. Vacuum Distillation J->K L This compound (>99% Purity) K->L troubleshooting_guide cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Start Low Yield or Impure Product Analysis Analyze Reaction Data (GC/HPLC, Temp, pH) Start->Analysis Impurity_ID Identify Main Impurity Analysis->Impurity_ID Incomplete_Reaction Incomplete Reaction? - Increase Reaction Time - Check Reagent Quality Impurity_ID->Incomplete_Reaction Unreacted Starting Materials Side_Reaction Side Reaction? (e.g., Benzyl Alcohol) - Optimize Reagent Addition Impurity_ID->Side_Reaction Known Side Products Purification_Issue Purification Issue? - Optimize Distillation - Adjust Work-up Impurity_ID->Purification_Issue Multiple Impurities or Emulsions

Validation & Comparative

A Comparative Guide to the Biological Activity of N-Benzylphenethylamines and their Phenethylamine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of N-benzylphenethylamines (NBOMe series) and their parent phenethylamine compounds (2C-X series). The addition of an N-benzyl group, particularly an N-(2-methoxybenzyl) moiety, to the phenethylamine scaffold has been shown to dramatically alter the pharmacological profile of these compounds. This guide synthesizes experimental data to highlight these differences, offering insights for researchers in pharmacology and drug development.

Introduction

Phenethylamines, such as the 2C-x series, are a well-established class of psychedelic compounds known to act as agonists at serotonin 5-HT2A receptors.[1] The discovery that N-benzyl substitution, and more specifically N-(2-methoxybenzyl) substitution, could dramatically enhance the affinity and potency of these compounds has led to the emergence of the N-benzylphenethylamine (NBOMe) class of psychoactive substances.[2] These compounds have been investigated for their potential as research tools and have also appeared in recreational drug markets, prompting extensive pharmacological characterization.[1][3] This guide will focus on the comparative biological activity of these two related classes of compounds.

Comparative Biological Activity

The primary mechanism of action for both N-benzylphenethylamines and their parent phenethylamines is the activation of the serotonin 5-HT2A receptor.[1][3] However, the N-benzyl substitution significantly increases the binding affinity and functional potency at this receptor.[4]

Receptor Binding Affinity and Functional Potency

Studies have consistently demonstrated that N-benzylphenethylamines exhibit subnanomolar affinity for the 5-HT2A receptor, a marked increase compared to their non-benzylated counterparts.[1][4] For instance, the addition of an N-(2-methoxybenzyl) group to 2,5-dimethoxy-4-iodophenethylamine (2C-I) was found to dramatically improve both binding affinity and functional activity.[2]

The table below summarizes the binding affinities (Ki) and functional potencies (EC50) for a selection of N-benzylphenethylamines and their corresponding phenethylamine precursors at the 5-HT2A and 5-HT2C receptors.

CompoundN-Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)
Phenethylamine Series
2C-B-H---
2C-I-H--2.42 (μmol/kg SC, in vivo HTR)[3]
N-Benzylphenethylamine Series
25B-NBN-benzyl16[5]90[5]-
A specific N-(2-hydroxybenzyl) derivative (1b)N-(2-hydroxybenzyl)--0.074[2]
A specific N-(2-methoxybenzyl) derivativeN-(2-methoxybenzyl)Subnanomolar[1]--
25I-NBOMeN-(2-methoxybenzyl)Subnanomolar[4]-0.17 (μmol/kg SC, in vivo HTR)[3]

Note: A comprehensive side-by-side comparison with identical experimental conditions is not always available in the literature. The data presented is compiled from various sources and should be interpreted with this in mind.

The N-benzyl group appears to play a crucial role in the interaction with the 5-HT2A receptor, potentially through pi-stacking interactions with aromatic residues in the binding pocket.[6] The presence of a substituent on the N-benzyl ring, particularly a hydrogen bond acceptor like a methoxy group at the 2-position, further enhances this interaction and subsequent receptor activation.[2] While N-(2-methoxybenzyl) compounds are potent, some studies indicate that N-(2-hydroxybenzyl) derivatives can be even more functionally potent at the 5-HT2A receptor.[2]

Signaling Pathways and Experimental Workflows

The activation of the 5-HT2A receptor by these compounds initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol phosphates (IP) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium levels.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Agonist N-benzylphenethylamine or Phenethylamine Agonist->Receptor Binds to

Figure 1: Simplified 5-HT2A receptor signaling cascade.

The experimental workflow for assessing the biological activity of these compounds typically involves a combination of in vitro and in vivo assays.

Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding Assay (Ki determination) Functional Functional Assay (e.g., Calcium Mobilization) (EC50 determination) Binding->Functional Identifies potent binders for functional characterization Behavioral Behavioral Assay (e.g., Head Twitch Response) Functional->Behavioral In vitro potency informs in vivo dose selection

Figure 2: Typical experimental workflow for compound evaluation.

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the receptor by the test compound.

  • General Protocol:

    • Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared.

    • The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A).

    • Increasing concentrations of the unlabeled test compound are added to compete with the radiolabeled ligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

These assays measure the functional potency (EC50) of a compound by quantifying a downstream signaling event, such as an increase in intracellular calcium.

  • Objective: To determine the concentration of the agonist that produces 50% of its maximal response.

  • General Protocol:

    • Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are then treated with increasing concentrations of the test compound.

    • The change in fluorescence, which is proportional to the increase in intracellular calcium, is measured using a plate reader.

    • The EC50 value is calculated from the resulting dose-response curve.

In Vivo Behavioral Assays (Head Twitch Response in Mice)

The head twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the in vivo potency of hallucinogenic compounds.

  • Objective: To quantify the number of head twitches induced by the test compound.

  • General Protocol:

    • Mice are administered with various doses of the test compound (e.g., via subcutaneous injection).

    • The animals are then observed for a specific period, and the number of head twitches is counted.

    • An ED50 value (the dose that produces a response in 50% of the subjects or 50% of the maximal response) is determined from the dose-response data.

Conclusion

The N-benzylation of phenethylamines, particularly with a 2-methoxybenzyl group, represents a significant structural modification that dramatically enhances their biological activity at the 5-HT2A receptor. This increased affinity and potency are key factors contributing to their distinct pharmacological profiles compared to their parent phenethylamine compounds. The data and methodologies presented in this guide provide a framework for understanding and further investigating the structure-activity relationships of this important class of psychoactive compounds.

References

A Comparative Guide to N-Benzyl, Boc, and Cbz Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in peptide synthesis and the development of complex molecules, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and stereochemical integrity. The N-benzyl (Bn), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz or Z) groups are three of the most widely employed protecting groups for amines. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Chemical Properties and Stability: A Head-to-Head Comparison

The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The N-benzyl, Boc, and Cbz groups exhibit distinct profiles in this regard, a concept known as orthogonality, which allows for the selective deprotection of one group in the presence of others.[1][2][3]

The Boc group is renowned for its acid lability.[4] It is stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic environments, making it orthogonal to both Cbz and Bn groups.[5]

The Cbz group , on the other hand, is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[6][7] This characteristic makes it orthogonal to the acid-labile Boc group.[3]

The N-benzyl group is notably robust and stable to both acidic and basic conditions, as well as many other reagents.[8] Its removal is most commonly achieved through catalytic hydrogenolysis, similar to the Cbz group, but often requires more forcing conditions.[9]

Data Presentation: Quantitative Comparison of Protecting Group Lability

The following table summarizes the stability and common cleavage conditions for N-benzyl, Boc, and Cbz protecting groups. The provided data is collated from various sources and should be considered as representative, as reaction efficiencies can be highly substrate-dependent.

Protecting GroupStructureStable ToLabile To (Common Cleavage Conditions)Representative YieldRepresentative Reaction Time
N-benzyl (Bn) Ph-CH₂-Acids, Bases, Oxidants, Reductants (non-catalytic)Catalytic Hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C, often at elevated temperature/pressure)[9][10]Good to Excellent24 - 48 hours[10]
Boc (CH₃)₃C-O-CO-Bases, Hydrogenolysis, NucleophilesStrong Acids (e.g., TFA in DCM, HCl in MeOH)[4]Excellent30 minutes - 2 hours
Cbz (Z) Ph-CH₂-O-CO-Acids (mild), BasesCatalytic Hydrogenolysis (H₂, Pd/C at rt and atmospheric pressure)[6][7]Excellent1 - 12 hours[11]

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines using Bn, Boc, and Cbz groups are crucial for reproducible results.

N-Benzyl (Bn) Group

Protection (Benzylation):

  • Protocol: To a solution of the amine in a suitable solvent such as dimethylformamide (DMF), add 1.1-1.5 equivalents of a base (e.g., K₂CO₃ or NaH) followed by 1.1 equivalents of benzyl bromide (BnBr). The reaction is typically stirred at room temperature until completion (monitored by TLC). The workup involves quenching with water, extraction with an organic solvent, and purification by chromatography.

Deprotection (Hydrogenolysis):

  • Protocol: Dissolve the N-benzylated compound in a solvent like ethanol (EtOH) or methanol (MeOH). Add a catalytic amount of 10% Palladium on carbon (Pd/C) or 20% Pearlman's catalyst (Pd(OH)₂/C). The mixture is then stirred under a hydrogen atmosphere (from a balloon to high pressure) at room temperature or elevated temperature (e.g., 60 °C) for 24-48 hours.[10] The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected amine. The addition of acetic acid can sometimes facilitate the deprotection of more challenging substrates.[10][12]

tert-Butyloxycarbonyl (Boc) Group

Protection (Boc-protection):

  • Protocol: The amine is dissolved in a solvent mixture like THF/water or dioxane/water. A base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) is added, followed by the slow addition of 1.1-1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature for a few hours to overnight. The product is then extracted with an organic solvent and purified.

Deprotection (Acidolysis):

  • Protocol: The N-Boc protected amine is dissolved in dichloromethane (DCM). An excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) is added, and the reaction is stirred at room temperature for 30 minutes to 2 hours. The solvent and excess TFA are removed under reduced pressure to yield the amine salt, which can be neutralized in a subsequent step.

Benzyloxycarbonyl (Cbz) Group

Protection (Cbz-protection):

  • Protocol: The amine is dissolved in a solvent such as aqueous acetone or THF/water. A base like sodium carbonate (Na₂CO₃) or sodium bicarbonate is added to maintain a pH of 8-10.[7] Benzyl chloroformate (Cbz-Cl) is then added dropwise at 0 °C. The reaction is stirred for several hours, after which the organic solvent is removed, and the aqueous layer is extracted to isolate the Cbz-protected amine.

Deprotection (Hydrogenolysis):

  • Protocol: The N-Cbz protected compound is dissolved in a suitable solvent (e.g., MeOH, EtOH, or EtOAc). A catalytic amount of 10% Pd/C is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature.[11] The reaction is typically complete within 1-12 hours. The catalyst is filtered off, and the solvent is evaporated to give the deprotected amine.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_Bn N-Benzyl (Bn) cluster_Boc tert-Butyloxycarbonyl (Boc) cluster_Cbz Benzyloxycarbonyl (Cbz) Bn Ph-CH₂-NR₂ Boc (CH₃)₃C-O-CO-NR₂ Cbz Ph-CH₂-O-CO-NR₂

Caption: Chemical Structures of Protected Amines.

G Amine Free Amine (R₂NH) ProtectedAmine Protected Amine (PG-NR₂) Amine->ProtectedAmine  Protection (e.g., BnBr, Boc₂O, Cbz-Cl) DeprotectedAmine Free Amine (R₂NH) ProtectedAmine->DeprotectedAmine  Deprotection (e.g., H₂/Pd-C, TFA)

Caption: General Protection-Deprotection Workflow.

G start Need to protect an amine? acid_stable Is acid stability required? start->acid_stable hydrogenolysis_stable Is stability to hydrogenolysis required? acid_stable->hydrogenolysis_stable Yes Boc Use Boc acid_stable->Boc No base_stable Is base stability required? hydrogenolysis_stable->base_stable Yes Cbz_Bn Consider Cbz or Bn hydrogenolysis_stable->Cbz_Bn No Cbz Use Cbz base_stable->Cbz Generally yes, but check specific conditions Bn Use Bn for high stability base_stable->Bn Yes

Caption: Decision Tree for Protecting Group Selection.

Conclusion

The choice between N-benzyl, Boc, and Cbz protecting groups is a critical decision in the design of a synthetic route. The Boc group offers the advantage of being removable under acidic conditions, providing orthogonality to base-labile and hydrogenolytically cleaved groups. The Cbz group is a versatile protecting group that is stable to a range of conditions and is readily removed by hydrogenolysis. The N-benzyl group provides the highest stability but generally requires more forcing conditions for its removal. By understanding the distinct properties and leveraging the orthogonality of these protecting groups, researchers can devise more efficient and selective syntheses of complex molecules.

References

Differentiating N-benzyl-2-methoxyethanamine from its Positional Isomers by GC-MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and chemical analysis, the unambiguous identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, yet differentiating between positional isomers can be a significant challenge. This guide provides a comparative analysis of N-benzyl-2-methoxyethanamine and its key positional isomers, offering experimental data and protocols to facilitate their distinction.

Executive Summary

This guide outlines a GC-MS methodology for differentiating this compound from its positional isomers where the methoxy group is located on the benzyl ring (2-methoxy, 3-methoxy, and 4-methoxy isomers). While chromatographic separation of these isomers is achievable, their mass spectra exhibit both common fragments and key diagnostic ions that, when analyzed in conjunction with retention times, allow for their unequivocal identification. The primary distinguishing features are the presence and relative abundance of characteristic fragment ions, notably the tropylium ion (m/z 91) and methoxy-substituted benzyl cations (m/z 121).

Comparative Analysis of GC-MS Data

The following table summarizes the expected retention and mass spectral data for this compound and its positional isomers. The data for the isomers is based on experimental findings for structurally similar compounds, while the data for this compound is predicted based on established fragmentation patterns.

CompoundPredicted Retention Time (Relative)Key Mass Fragments (m/z)Diagnostic Features
This compound 1.091 (base peak), 58, 45, 165 (M+)Strong m/z 91 from benzyl cleavage; m/z 58 and 45 from the methoxyethylamine moiety.
N-(2-methoxybenzyl)ethylamine < 1.0121 (base peak), 91, 77, 44, 165 (M+)Base peak at m/z 121 due to stable methoxybenzyl cation; earlier elution due to ortho effect.
N-(3-methoxybenzyl)ethylamine > 1.0, < 1.1121 (base peak), 91, 77, 44, 165 (M+)Similar fragmentation to the 2-methoxy isomer, but with a later retention time.
N-(4-methoxybenzyl)ethylamine > 1.1121 (base peak), 91, 77, 44, 165 (M+)Longest retention time of the methoxybenzyl isomers; prominent m/z 121.

Experimental Protocol

A robust GC-MS method is crucial for the successful separation and identification of these isomers. The following protocol is recommended:

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

  • If necessary, derivatization with an agent like trifluoroacetic anhydride can be employed to improve chromatographic resolution and introduce unique mass fragments.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or equivalent).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 40:1) with an injection volume of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 3 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Fragmentation Pathways and Analytical Workflow

The following diagrams illustrate the key fragmentation pathways that differentiate the isomers and the overall analytical workflow.

fragmentation cluster_target This compound Fragmentation cluster_isomer N-(methoxybenzyl)ethylamine Fragmentation M_target This compound (M+ m/z 165) frag_target_91 Tropylium ion (m/z 91) M_target->frag_target_91 β-cleavage frag_target_58 [CH2=N+H-CH2CH2OCH3] (m/z 88) -> [CH2=N+H2] + CH2=CHOCH3 M_target->frag_target_58 α-cleavage frag_target_45 [CH2OCH3]+ (m/z 45) frag_target_58->frag_target_45 M_isomer N-(methoxybenzyl)ethylamine (M+ m/z 165) frag_isomer_121 Methoxy-tropylium ion (m/z 121) M_isomer->frag_isomer_121 β-cleavage frag_isomer_44 [CH2=NH2]+ (m/z 44) M_isomer->frag_isomer_44 α-cleavage workflow start Sample Preparation (Dissolution/Derivatization) gcms GC-MS Analysis start->gcms data_analysis Data Analysis gcms->data_analysis retention_time Retention Time Comparison data_analysis->retention_time mass_spectra Mass Spectral Analysis data_analysis->mass_spectra identification Isomer Identification retention_time->identification mass_spectra->identification

A Comparative Analysis of N-Benzyl Deprotection Methods: Catalytic Hydrogenolysis vs. Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

The N-benzyl group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of medicinal chemistry and drug development, owing to its stability under a range of reaction conditions. Its effective removal is a critical step in the final stages of a synthetic route. The two primary strategies for N-benzyl deprotection are catalytic hydrogenolysis and oxidation. This guide provides a comparative analysis of these methods, supported by experimental data, to assist researchers in selecting the optimal deprotection strategy for their specific synthetic needs.

At a Glance: Key Differences

FeatureCatalytic HydrogenolysisOxidation
Reagents H₂ gas or hydrogen donor, Pd/C, PtO₂, Raney NiDDQ, CAN, Oxone, KMnO₄, TEMPO
Mechanism Reductive cleavage of the C-N bondOxidation of the benzylic position followed by hydrolysis
Advantages Clean reaction, high yields, easily removable byproductsMild conditions, tolerance of reducible functional groups
Disadvantages Flammable H₂ gas, catalyst poisoning, intolerance of reducible groupsStoichiometric reagents, potential for over-oxidation

General Chemical Transformations

The choice between catalytic hydrogenolysis and oxidation for N-benzyl deprotection hinges on the substrate's functional group tolerance and the desired reaction conditions.

General N-Benzyl Deprotection Pathways cluster_0 Catalytic Hydrogenolysis cluster_1 Oxidation NBn R₂N-Bn Amine_H R₂NH NBn->Amine_H H₂, Pd/C NBn_Ox R₂N-Bn Toluene Toluene Iminium [R₂N=CHPh]⁺ NBn_Ox->Iminium [O] Amine_Ox R₂NH Iminium->Amine_Ox H₂O Benzaldehyde PhCHO

Caption: N-Benzyl deprotection via reductive or oxidative cleavage.

Comparative Performance Data

The following tables summarize quantitative data for N-benzyl deprotection using various catalytic hydrogenolysis and oxidative methods.

Catalytic Hydrogenolysis
SubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
N-Benzyl dioctylamine10% Pd/C, 10% Nb₂O₅/C, H₂MeOHRT1>99[1]
N-Benzyl-N-methylaniline10% Pd/C, 10% Nb₂O₅/C, H₂MeOHRT199[1]
N-Benzyl-3-phenylpropan-1-amine10% Pd/C, 10% Nb₂O₅/C, H₂MeOHRT1>99[1][2]
N-Benzylpiperidine10% Pd/C, 10% Nb₂O₅/C, H₂MeOHRT1>99[1]
N-BenzylanilineARP-Pd, B₂(OH)₄H₂O50390[3]
N-Benzyl-4-methoxyanilineARP-Pd, B₂(OH)₄H₂O50391[3]

ARP-Pd: Amphiphilic polystyrene-poly(ethylene glycol) resin-supported nano-palladium catalyst.

Oxidation
SubstrateReagentSolventTemp. (°C)Time (h)Yield (%)Reference
N-Benzyl-N-methylbenzenesulfonamideKBr, OxoneMeNO₂300.5>99[4]
N-Ethyl-N-benzylbenzenesulfonamideKBr, OxoneMeNO₂30197[4]
N-Benzyl-N-(cyanomethyl)benzenesulfonamideKBr, OxoneMeNO₂30198[4]
N-Benzyl-N-(3-phthalimidopropyl)benzenesulfonamideKBr, OxoneMeNO₂30198[4]
C(3)-O-benzyl-tetraacetylglucosideDDQ, light (525 nm)CH₂Cl₂/H₂ORT<496[5][6]
N-benzyl-1-phenylpropan-2-amineLaccase/TEMPONaHCO₃ bufferRT2495[7]

Experimental Protocols

Catalytic Hydrogenolysis with Pd/C and Nb₂O₅/C

This protocol describes the hydrogenative deprotection of N-benzyl dioctylamine, which is a green and sustainable method due to the easy removal and reusability of the catalyst.[1]

Materials:

  • N-benzyl dioctylamine

  • 10% Pd/C

  • 10% Nb₂O₅/C

  • Methanol (MeOH)

  • Hydrogen (H₂) gas balloon

Procedure:

  • To a solution of N-benzyl dioctylamine (0.2 mmol) in MeOH (1 mL), add 10% Pd/C (2.1 mg, 1 mol % Pd) and 10% Nb₂O₅/C (5.3 mg, 1 mol % Nb₂O₅).

  • Replace the inside air with H₂ (balloon) by three vacuum/H₂ cycles.

  • Stir the reaction mixture at room temperature for 1 hour.

  • After the reaction, filter the catalysts from the reaction mixture.

  • The filtrate can be analyzed directly or concentrated to isolate the product.

Oxidative Deprotection using KBr and Oxone

This method provides an efficient oxidative debenzylation of N-benzyl amides under mild conditions.[4]

Materials:

  • N-benzyl-N-methylbenzenesulfonamide

  • Potassium bromide (KBr)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Nitromethane (MeNO₂)

Procedure:

  • To a solution of N-benzyl-N-methylbenzenesulfonamide (0.5 mmol) in MeNO₂ (5 mL), add KBr (59.5 mg, 0.5 mmol) and Oxone (461 mg, 0.75 mmol).

  • Stir the mixture at 30 °C for 30 minutes.

  • After completion of the reaction, quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the debenzylated product.

Experimental Workflow

The general workflow for both methods involves reaction setup, monitoring, workup, and purification, with key differences in the reaction conditions and workup procedures.

General Experimental Workflow for N-Benzyl Deprotection cluster_0 Catalytic Hydrogenolysis cluster_1 Oxidation CH_Start Dissolve Substrate in Solvent CH_Add_Cat Add Catalyst (e.g., Pd/C) CH_Start->CH_Add_Cat CH_React React under H₂ Atmosphere CH_Add_Cat->CH_React CH_Monitor Monitor by TLC/LC-MS CH_React->CH_Monitor CH_Filter Filter Catalyst CH_Monitor->CH_Filter CH_Concentrate Concentrate Filtrate CH_Filter->CH_Concentrate CH_Purify Purify Product CH_Concentrate->CH_Purify OX_Start Dissolve Substrate in Solvent OX_Add_Reagent Add Oxidant (e.g., DDQ) OX_Start->OX_Add_Reagent OX_React Stir at RT or Elevated Temp. OX_Add_Reagent->OX_React OX_Monitor Monitor by TLC/LC-MS OX_React->OX_Monitor OX_Quench Quench Reaction OX_Monitor->OX_Quench OX_Extract Aqueous Workup & Extraction OX_Quench->OX_Extract OX_Purify Purify Product OX_Extract->OX_Purify

Caption: Workflow for hydrogenolysis versus oxidative deprotection.

Functional Group Tolerance

A significant factor in choosing a deprotection method is the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis:

  • Sensitive Groups: Alkenes, alkynes, nitro groups, azides, and some sulfur-containing functionalities are readily reduced under typical hydrogenolysis conditions.[5][6] O-benzyl and benzyloxycarbonyl (Cbz) groups will also be cleaved.[1]

  • Tolerated Groups: Esters, amides, carboxylic acids, and ethers are generally stable.

Oxidation:

  • Sensitive Groups: Electron-rich aromatic rings and other easily oxidizable groups can be susceptible to undesired side reactions. The stability of other protecting groups like tert-butyldimethylsilyl (TBS) can be an issue.[5][6]

  • Tolerated Groups: A key advantage of many oxidative methods, particularly visible-light-mediated protocols, is their excellent functional group tolerance.[5] Groups that are sensitive to reduction, such as azides, alkenes, and alkynes, are often well-tolerated.[5][6] Thioethers, which can poison palladium catalysts, are also compatible with many oxidative conditions.[5]

Conclusion

Both catalytic hydrogenolysis and oxidation are powerful methods for the deprotection of N-benzyl amines.

  • Catalytic hydrogenolysis is often preferred for its high efficiency and the generation of clean byproducts (toluene). However, its application is limited by the sensitivity of other functional groups to reduction and the safety concerns associated with hydrogen gas. Transfer hydrogenolysis offers a safer alternative.

  • Oxidative deprotection provides a valuable orthogonal approach, particularly for substrates containing reducible functional groups. Modern oxidative methods, such as those that are visible-light-mediated, offer mild reaction conditions and broad functional group compatibility. The choice of oxidant is crucial to avoid over-oxidation and ensure chemoselectivity.

Ultimately, the optimal method will depend on the specific molecular context, including the presence of other functional groups, the desired scale of the reaction, and the available laboratory infrastructure.

References

A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. Among the most widely employed protecting groups for amines are the N-benzyl (Bn) and N-p-methoxybenzyl (PMB) groups. While structurally similar, their distinct electronic properties impart significant differences in stability and cleavage conditions, enabling their differential or orthogonal application in synthetic strategies. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational selection of the appropriate protecting group.

Comparative Stability

The primary distinction between the Bn and PMB groups lies in their relative stability towards acidic and oxidative conditions. The electron-donating p-methoxy group on the PMB ring renders it more susceptible to cleavage under these conditions compared to the unsubstituted benzyl group.

Table 1: Stability Profile of N-Bn vs. N-PMB Protecting Groups

Condition CategoryReagents/EnvironmentN-Benzyl (Bn) StabilityN-p-Methoxybenzyl (PMB) StabilityKey Considerations
Acidic (Brønsted) Trifluoroacetic Acid (TFA), HClGenerally Stable (cleavage requires harsh conditions/strong acids)[1]Labile (readily cleaved by moderate acids like TFA)[2][3][4]PMB is significantly less stable to acid than Bn.[5]
Acidic (Lewis) BCl₃, AlCl₃, BBr₃Labile (cleavage possible with strong Lewis acids)[6]Labile Both groups can be cleaved, but conditions are generally harsh.
Basic NaH, t-BuOK, LDA, aq. NaOHStable [7]Stable [2]Both groups are robust under a wide range of basic conditions.
Reductive H₂/Pd-C, Na/NH₃(l)Labile (standard cleavage method)[1][7]Labile [2]Both groups are readily cleaved by catalytic hydrogenation.
Oxidative DDQ, CANGenerally Stable (cleavage is slow and requires harsh conditions)[5][8]Labile (standard cleavage method)[5][9]This represents the key difference, allowing for orthogonal deprotection strategies.

Comparative Cleavage (Deprotection) Methods

The differences in stability are directly reflected in the available methods for deprotection. The PMB group offers a wider range of mild cleavage options, particularly through oxidative pathways, which is its primary synthetic advantage.

Table 2: Common Cleavage Methods for N-Bn vs. N-PMB Groups

Cleavage MethodReagents & Typical ConditionsN-Benzyl (Bn)N-p-Methoxybenzyl (PMB)Selectivity & Notes
Catalytic Hydrogenation H₂ (1 atm to high pressure), 10% Pd/C, in MeOH or EtOHExcellent [6][10]Excellent [2]Not selective between Bn and PMB. Sensitive to catalyst poisoning by amines and incompatible with reducible functional groups (e.g., alkynes, alkenes).[6][10]
Transfer Hydrogenation Ammonium formate, 10% Pd/C, reflux in MeOHExcellent [11][12]Good A safer alternative to using hydrogen gas. Conditions are neutral.[11]
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) in CH₂Cl₂/H₂OPoor/Slow [5]Excellent [5][9]Highly selective for PMB over Bn .[8] This is the most common method for orthogonal deprotection.
Oxidative Cleavage Ceric Ammonium Nitrate (CAN) in aq. MeCNPoor/Slow Excellent [8][13]Also allows for selective cleavage of PMB in the presence of Bn.[13]
Strong Acid Cleavage Neat Trifluoroacetic Acid (TFA) or TFA in CH₂Cl₂Requires harsh conditions [1][6]Good [2][4]Can be used to selectively cleave PMB in the presence of more acid-stable groups.
Dissolving Metal Reduction Na in liquid NH₃Good [7][14]Good Harsh conditions that are incompatible with many functional groups.

Logical Selection Workflow

The choice between the N-Bn and N-PMB protecting groups is dictated by the stability requirements of the synthetic route and the desired orthogonality of the deprotection step. The following decision-making diagram illustrates a logical workflow for selecting the appropriate group.

G start Start: Need to Protect an Amine q1 Is stability to strong oxidation (DDQ, CAN) required? start->q1 q2 Are other reducible groups (alkenes, alkynes, NO2, other Bn) present that must be retained? q1->q2 No use_bn Use N-Benzyl (Bn) Group q1->use_bn Yes q3 Is mild, non-reductive cleavage essential? q2->q3 No use_pmb Use N-p-Methoxybenzyl (PMB) Group q2->use_pmb Yes q4 Is stability to mild/moderate acid (TFA) required? q3->q4 No q3->use_pmb Yes q4->use_bn Yes reconsider Re-evaluate synthetic route or consider alternative protecting groups q4->reconsider No

Decision workflow for selecting between N-Bn and N-PMB.

Key Experimental Protocols

The following protocols are representative examples of common deprotection methods for N-Bn and N-PMB groups.

Protocol 1: Cleavage of N-Benzyl (Bn) by Catalytic Transfer Hydrogenation

This procedure details the deprotection of N-benzyl amines using ammonium formate as a hydrogen donor, which is a common and relatively safe alternative to using hydrogen gas.[11][12]

Workflow Diagram:

G sub N-Benzyl Substrate (3 mmol) reaction Combine reagents under N2 Stir at reflux temperature Monitor by TLC sub->reaction reagents 10% Pd-C (equal weight) Anhydrous Ammonium Formate (15 mmol) Dry Methanol (20 mL) reagents->reaction filtration Cool and filter through Celite pad reaction->filtration wash Wash pad with Chloroform (20 mL) filtration->wash evaporation Combine filtrates Evaporate under reduced pressure wash->evaporation product Isolated Amine Product evaporation->product

Workflow for N-Bn deprotection via transfer hydrogenation.

Methodology:

  • To a stirred suspension of the N-benzyl compound (3 mmol) and an equal weight of 10% Pd-C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.[11][12]

  • Stir the resulting reaction mixture at reflux temperature.[11][12]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11][12]

  • Upon completion, allow the mixture to cool and then remove the catalyst by filtration through a pad of Celite.[11][12]

  • Wash the Celite pad with chloroform (20 mL).[11]

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired amine derivative.[11][12]

Protocol 2: Oxidative Cleavage of N-p-Methoxybenzyl (PMB) with DDQ

This procedure outlines the selective oxidative cleavage of an N-PMB group using DDQ, a method that leaves N-Bn groups and other oxidation-sensitive functionalities intact.[5]

Workflow Diagram:

G sub N-PMB Substrate (3.95 mmol) reaction Dissolve substrate in solvent Cool to 0 °C Add DDQ slowly sub->reaction solvent CH2Cl2:pH 7 Buffer (18:1) (47 mL) solvent->reaction reagent DDQ (5.14 mmol) reagent->reaction stir Warm to room temp Stir for 1 h reaction->stir workup Directly load crude mixture onto silica gel column stir->workup purification Elute with EtOAc in hexanes workup->purification product Isolated Amine Product purification->product

Workflow for N-PMB deprotection via oxidative cleavage.

Methodology:

  • Dissolve the N-PMB protected substrate (e.g., 1.97 g, 3.95 mmol) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 ratio, 47 mL total volume).[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Slowly add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.17 g, 5.14 mmol) as a solid.[5]

  • Allow the reaction to warm to room temperature and stir for 1 hour.[5]

  • Upon completion, directly load the crude mixture onto a silica gel column for purification.[5]

  • Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to yield the deprotected amine.[5]

References

Validating the Structure of N-benzyl-2-methoxyethanamine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, unequivocal structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for N-benzyl-2-methoxyethanamine, alongside its constituent structural analogs, benzylamine and 2-methoxyethylamine, to serve as a comprehensive reference for researchers and scientists.

Comparative ¹H NMR Data

The ¹H NMR spectrum of a molecule provides detailed information about the chemical environment of each proton. By comparing the spectrum of this compound with those of its precursors, benzylamine and 2-methoxyethylamine, the structural integrity of the final compound can be validated. The following table summarizes the key chemical shifts (δ) in parts per million (ppm), splitting patterns, and integration values.

CompoundProton AssignmentChemical Shift (δ, ppm)SplittingIntegration
This compound (Predicted) Phenyl (C₆H₅)7.25-7.40Multiplet5H
Benzyl CH₂ (C₆H₅CH ₂)3.80Singlet2H
Methylene (NCH₂CH ₂)3.55Triplet2H
Methoxy (OCH₃)3.35Singlet3H
Methylene (NCH ₂CH₂)2.80Triplet2H
Amine (NH)1.50 (broad)Singlet1H
Benzylamine (Experimental) [1][2]Phenyl (C₆H₅)7.20-7.35Multiplet5H
Benzyl CH₂ (C₆H₅CH ₂)3.84Singlet2H
Amine (NH₂)1.52 (broad)Singlet2H
2-Methoxyethylamine (Experimental) [3]Methylene (OCH₂)3.40Triplet2H
Methoxy (OCH₃)3.28Singlet3H
Methylene (NCH₂)2.75Triplet2H
Amine (NH₂)1.35 (broad)Singlet2H

Note: Predicted data for this compound is generated based on established NMR prediction algorithms. Experimental data for benzylamine and 2-methoxyethylamine are sourced from publicly available spectral databases.

The predicted ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to each of its structural motifs. The aromatic protons of the benzyl group are expected to appear as a multiplet in the downfield region (7.25-7.40 ppm). The benzylic protons (C₆H₅CH ₂) are anticipated to be a singlet around 3.80 ppm, similar to that in benzylamine[1][2]. The protons of the 2-methoxyethyl group are expected to show distinct signals: a triplet for the methylene group adjacent to the oxygen, a singlet for the methoxy group, and another triplet for the methylene group adjacent to the nitrogen. The broad singlet for the amine proton is also a characteristic feature.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The table below compares the predicted ¹³C chemical shifts for this compound with the experimental data for benzylamine and 2-methoxyethylamine.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) Aromatic C (Quaternary)140.0
Aromatic CH128.5, 128.3, 127.0
Methylene (OC H₂)72.0
Methoxy (O CH₃)59.0
Benzyl C H₂54.0
Methylene (NC H₂)50.0
Benzylamine (Experimental) [4]Aromatic C (Quaternary)143.5
Aromatic CH128.4, 126.8, 126.7
Benzyl C H₂46.4
2-Methoxyethylamine (Experimental) [5]Methylene (OC H₂)74.5
Methoxy (O CH₃)58.6
Methylene (NC H₂)42.1

Note: Predicted data for this compound is generated based on established NMR prediction algorithms. Experimental data for benzylamine and 2-methoxyethylamine are sourced from publicly available spectral databases.

In the predicted ¹³C NMR spectrum of this compound, the aromatic carbons are expected in the 127-140 ppm range. The carbon of the methylene group attached to the oxygen (OC H₂) is predicted to be the most downfield among the aliphatic carbons, followed by the methoxy carbon. The benzylic carbon and the methylene carbon adjacent to the nitrogen are expected at approximately 54.0 and 50.0 ppm, respectively. These predicted values are consistent with the observed shifts in the respective precursor molecules, benzylamine and 2-methoxyethylamine[4][5].

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural validation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte (this compound) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive.

  • Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G Workflow for NMR-based Structural Validation cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis & Comparison cluster_2 Structure Confirmation A Synthesize this compound B Prepare NMR Sample (in CDCl3 with TMS) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process and Analyze 1H NMR Data (Chemical Shift, Splitting, Integration) C->E F Process and Analyze 13C NMR Data (Chemical Shift) D->F G Compare with Experimental Data of Benzylamine & 2-Methoxyethylamine E->G H Compare with Predicted NMR Spectra E->H F->G F->H I Assign All Resonances to the Proposed Structure G->I H->I J Confirm Structure of This compound I->J

Caption: NMR Structural Validation Workflow.

References

N-Benzyl Phenethylamines: A Comparative Guide to Structure-Activity Relationships at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-benzyl group to phenethylamine scaffolds has marked a significant leap in the potency and selectivity of serotonergic ligands, particularly at the 5-HT2A receptor. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, offering a valuable resource for the design of novel probes for neuroscience research and potential therapeutic agents. The data presented herein is compiled from extensive pharmacological studies, highlighting the nuanced effects of structural modifications on receptor affinity and functional activity.

Comparative Analysis of Receptor Binding and Functional Potency

The N-benzyl substitution on phenethylamines, such as the 2C-X series, has been shown to dramatically increase affinity for the 5-HT2A receptor, often by orders of magnitude compared to their non-benzylated parent compounds.[1][2][3] This enhancement is a cornerstone of the SAR for this class, with further modulation achieved by substitutions on both the phenethylamine and N-benzyl moieties.

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of a representative set of N-benzyl substituted phenethylamines at the human 5-HT2A and 5-HT2C receptors. These compounds, often referred to as NBOMes, are potent agonists, and their activity is highly dependent on the nature and position of substituents.[1][4][5]

CompoundPhenethylamine CoreN-Benzyl Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)
25I-NBOMe 2,5-dimethoxy-4-iodo2-methoxy0.0441.30.47100
25B-NBOMe (Cimbi-36) 2,5-dimethoxy-4-bromo2-methoxy0.56.22.198
25C-NBOMe 2,5-dimethoxy-4-chloro2-methoxy0.52.01.1100
Compound 1b 2,5-dimethoxy-4-bromo2-hydroxy1.1480.07488
Compound 6b 2,5-dimethoxy-4-bromo2,3-methylenedioxy0.83830.4493
Compound 8b 2,5-dimethoxy-4-cyano2-methoxy0.291.50.5697

Data compiled from multiple sources.[1][6][7]

Key SAR Observations:

  • N-Benzyl Group is Crucial: The presence of the N-benzyl group is fundamental for high-affinity binding. Simple N-alkyl substitutions (e.g., methyl, ethyl) typically lead to a significant decrease in activity.[1]

  • 2'-Position on N-Benzyl Ring: Substituents at the 2'-position of the N-benzyl ring, particularly those capable of acting as hydrogen bond acceptors like methoxy or hydroxy groups, are critical for high potency.[5][8] The N-(2-methoxybenzyl) substitution is a common feature in many of the most potent compounds.[2]

  • 4-Position on Phenethylamine Ring: The substituent at the 4-position of the phenethylamine core significantly influences both affinity and selectivity. Halogen substitutions (I, Br, Cl) are common, with iodine often conferring the highest affinity.[1][3]

  • Selectivity for 5-HT2A over 5-HT2C: Many N-benzyl phenethylamines exhibit a degree of selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[1][4] This selectivity can be modulated by substitutions on both aromatic rings. For instance, compound 6b, with a 2,3-methylenedioxy substituent on the N-benzyl ring, shows impressive 100-fold selectivity in binding assays.[1]

  • Functional Activity: While binding affinity is a crucial parameter, functional activity (agonist efficacy) can vary. Most of the high-affinity compounds are full or partial agonists at the 5-HT2A receptor.[8] The N-(2-hydroxybenzyl) substituted compounds have been noted to generally exhibit high functional activity.[1]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for these compounds is agonism at the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR). Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

G_protein_signaling cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor G_protein Gq/11 5HT2A_R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ligand N-Benzyl Phenethylamine Ligand->5HT2A_R Binds Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates

5-HT2A Receptor Signaling Pathway

The characterization of novel N-benzyl substituted phenethylamines typically follows a standardized experimental workflow designed to assess their affinity, potency, and efficacy at target receptors.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Synthesis of Analogues Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding Radioligand Binding Assays (Ki determination) Purification->Binding Functional Functional Assays (e.g., IP accumulation, Ca²⁺ flux) (EC50, Emax determination) Binding->Functional Behavioral Behavioral Models (e.g., Head-twitch response) Functional->Behavioral PET Positron Emission Tomography (Receptor occupancy) Behavioral->PET

Experimental Workflow for Characterization

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of key experimental protocols used in the characterization of N-benzyl substituted phenethylamines.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT2A) are prepared from cultured cells (e.g., HEK293) through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the receptor (e.g., [3H]ketanserin for 5-HT2A) is used.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the agonist-induced production of inositol phosphates, a downstream signaling event of Gq-coupled receptor activation.

  • Cell Culture and Transfection: Cells (e.g., COS-7 or HEK293) are transiently transfected with the cDNA encoding the receptor of interest.

  • Labeling: The cells are labeled overnight with [3H]myo-inositol to incorporate it into the cell membrane phospholipids.

  • Stimulation: The cells are washed and then stimulated with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: The reaction is terminated, and the inositol phosphates are extracted.

  • Separation: The total [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.

  • Quantification: The amount of [3H]inositol phosphates is determined by liquid scintillation counting.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.

Conclusion

The N-benzyl substituted phenethylamines represent a fascinating and pharmacologically significant class of compounds. Their potent and often selective agonism at the 5-HT2A receptor makes them invaluable tools for studying serotonergic neurotransmission. The structure-activity relationships outlined in this guide demonstrate the profound impact of subtle chemical modifications on receptor interaction. A thorough understanding of these SAR principles is essential for the rational design of next-generation ligands with tailored pharmacological profiles, which may hold promise for both basic research and the development of novel therapeutics for a range of neuropsychiatric disorders.

References

Comparative Analysis of N-Benzyl Tryptamine and Phenethylamine Analogues at 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the binding affinity and functional potency of N-benzyl substituted tryptamines and phenethylamines at the serotonin 2A (5-HT2A) receptor is crucial for understanding their structure-activity relationships (SAR) and therapeutic potential. The 5-HT2A receptor, a Gq/11 protein-coupled receptor, is a key target for psychedelic drugs and is implicated in various neurological processes, including cognition, mood, and perception.[1][2] N-benzylation of both phenethylamine and tryptamine scaffolds has been shown to significantly modulate their potency and selectivity at 5-HT2 receptors.[1][2]

Data on Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various N-benzyl tryptamine and phenethylamine analogues at the human 5-HT2A receptor.

Table 1: Binding Affinities (Ki) of N-Benzyl Tryptamine and Phenethylamine Analogues at the Human 5-HT2A Receptor

Compound ClassCompound4-Position Substituent (Phenethylamine)N-Benzyl SubstituentKi (nM)
Phenethylamine25H-NBOMeH2-methoxy4.5[3]
Phenethylamine25B-NBOMeBr2-methoxy0.16[1]
Phenethylamine25I-NBOMeI2-methoxy0.04[4]
Phenethylamine25C-NBOMeCl2-methoxy0.08[1]
Phenethylamine25D-NBOMeCH32-methoxy0.31[3]
Phenethylamine25E-NBOMeC2H52-methoxy0.19[3]
Phenethylamine25N-NBOMeNO22-methoxy0.45[3]
PhenethylamineCmpd 1b (Hansen et al.)H2-hydroxy0.77[1]
PhenethylamineCmpd 8b (Hansen et al.)n-propyl2-hydroxy0.29[1][5]
TryptamineN-Benzyl-5-methoxytryptamineN/AUnsubstituted>1000[4]
TryptamineCmpd 5a (Nichols et al.)N/A2-methoxy1.1[4]
TryptamineCmpd 5i (Nichols et al.)N/A3-iodo0.74[4]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of N-Benzyl Tryptamine and Phenethylamine Analogues at the Human 5-HT2A Receptor

Compound ClassCompoundEC50 (nM)Emax (% of 5-HT)Assay Type
Phenethylamine25H-NBOMe40.1[3]95.1[3]IP-1 Accumulation
Phenethylamine25B-NBOMe0.44[1]~100IP-1 Accumulation
Phenethylamine25I-NBOMe0.51[3]90.9[3]IP-1 Accumulation
Phenethylamine25C-NBOMe0.23[1]~100IP-1 Accumulation
Phenethylamine25D-NBOMe1.5[3]85.9[3]IP-1 Accumulation
Phenethylamine25E-NBOMe0.81[3]89.9[3]IP-1 Accumulation
Phenethylamine25N-NBOMe1.2[3]91.5[3]IP-1 Accumulation
PhenethylamineCmpd 1b (Hansen et al.)0.074[1][5]>70[1]IP Phosphate Production
TryptamineCmpd 5a (Nichols et al.)1.9[4]85[4]Ca2+ Mobilization
TryptamineCmpd 5c (Nichols et al.)7.6[4][6]100Ca2+ Mobilization

Generally, N-benzyl phenethylamines, particularly those with a 2-methoxybenzyl group (NBOMe series), exhibit exceptionally high affinity and potency at the 5-HT2A receptor, often in the sub-nanomolar range.[1][3][7] The substitution at the 4-position of the phenethylamine ring also significantly influences activity, with halogens and small alkyl groups often enhancing potency.[1] N-benzyl tryptamines also show high affinity, with some compounds having sub-nanomolar Ki values.[4] However, their functional potencies, while high, do not always reach the extreme levels seen with some of the phenethylamine counterparts.[4]

Experimental Protocols

The data presented above were generated using standardized in vitro pharmacological assays.

Radioligand Binding Assays

Binding affinities are determined through competitive binding experiments using cell membranes prepared from cell lines (e.g., HEK-293) stably expressing the human 5-HT2A receptor.

  • Membrane Preparation : Cells expressing the receptor are harvested and homogenized in a buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.

  • Competition Binding : A constant concentration of a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [125I]DOI) is incubated with the cell membranes.

  • Incubation : Varying concentrations of the unlabeled test compounds (N-benzyl tryptamine or phenethylamine analogues) are added to compete with the radioligand for binding to the receptor.

  • Separation and Counting : After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Functional Assays (Inositol Phosphate Accumulation)

The functional potency and efficacy of the compounds as agonists are often measured by quantifying the accumulation of inositol phosphates (IPs), a downstream signaling product of Gq-coupled receptor activation.[3][7]

  • Cell Culture : HEK-293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Labeling : The cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Compound Stimulation : The cells are washed and then incubated with varying concentrations of the test compounds in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Extraction and Quantification : The reaction is stopped, and the accumulated [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography. The amount of [3H]IPs is then quantified by liquid scintillation counting.

  • Data Analysis : Dose-response curves are generated by plotting the amount of IP accumulation against the logarithm of the agonist concentration. The EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response relative to a reference full agonist like serotonin) are determined from these curves.[3]

Visualizations

5-HT2A Receptor Signaling Pathway

G 5-HT2A Receptor Gq Signaling Pathway Ligand 5-HT2A Agonist (e.g., N-Benzyl Tryptamine/Phenethylamine) Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Release ER->Ca2 Stimulates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Canonical Gq signaling cascade of the 5-HT2A receptor.

Experimental Workflow for Potency Determination

G Workflow for In Vitro Potency Assessment A Cell Culture (HEK-293 with h5-HT2A) B Assay Preparation (e.g., [3H]inositol labeling) A->B C Compound Incubation (Dose-response concentrations) B->C D Signal Generation (e.g., IP accumulation) C->D E Signal Quantification (e.g., Scintillation Counting) D->E F Data Analysis (Non-linear regression) E->F G Determine EC50 & Emax F->G

Caption: Typical workflow for determining agonist functional potency.

References

Confirming the Purity of Synthesized N-benzyl-2-methoxyethanamine via High-Performance Liquid Chromatography (HPLC) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized N-benzyl-2-methoxyethanamine with a commercial standard and a known impure sample, utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment. Detailed experimental protocols, comparative data, and a visual workflow are presented to aid researchers in establishing robust analytical methods for this compound.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was evaluated against a certified reference standard and a deliberately synthesized impure sample containing known starting materials and potential by-products. The results, summarized in the table below, demonstrate the effectiveness of the described HPLC method in separating the main compound from its impurities.

Sample IDRetention Time (min)Peak Area (%)Purity (%)Comments
Commercial Standard 5.2399.95>99.9Single, sharp peak indicating high purity.
Synthesized Batch A 5.2498.5298.5Main peak corresponds to the standard. Minor impurity peaks detected.
Impure Sample 5.2585.1085.1Significant impurity peaks observed, including unreacted starting materials.
Impurity 1 (Benzylamine)2.817.45-Corresponds to unreacted starting material.
Impurity 2 (2-Methoxyethylamine)1.985.93-Corresponds to unreacted starting material.
Impurity 3 (Dibenzylated amine)8.121.52-Potential by-product from over-alkylation.

Visualizing the Analytical Workflow

The following diagram illustrates the logical steps involved in the HPLC analysis of synthesized this compound for purity confirmation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_sample Dissolve Synthesized This compound in Diluent hplc_system Equilibrate HPLC System with Mobile Phase prep_std Dissolve Commercial Standard in Diluent prep_impure Prepare Known Impure Sample injection Inject Samples hplc_system->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 254 nm separation->detection integration Integrate Chromatographic Peaks detection->integration comparison Compare Retention Times and Peak Areas integration->comparison purity_calc Calculate Purity of Synthesized Batch comparison->purity_calc report Generate Final Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: Reversed-Phase HPLC for this compound

This section details the methodology for the reversed-phase HPLC analysis.

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Standards: Certified reference standard of this compound.

  • Samples: Synthesized this compound.

  • Diluent: Mobile Phase A (Water with 0.1% Formic Acid).

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

Chromatographic Conditions
  • Mobile Phase A: Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the diluent.

  • Impure Sample Solution (1 mg/mL): Prepare a mixture containing the synthesized product and known potential impurities (e.g., starting materials like benzylamine and 2-methoxyethylamine) in the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

Data Analysis

Identify the peaks in the chromatograms of the synthesized sample and the impure sample by comparing their retention times with that of the reference standard. Calculate the purity of the synthesized batch by determining the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This comparative guide provides a robust framework for researchers to confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their compounds for further research and development.

N-benzyl-2-methoxyethanamine vs other N-benzyl derivatives in receptor antagonist studies

Author: BenchChem Technical Support Team. Date: November 2025

N-Benzyl Derivatives in Receptor Antagonist Studies: A Comparative Guide

Introduction

The N-benzyl moiety is a significant structural motif in medicinal chemistry, frequently incorporated into ligand design to enhance affinity and modulate functional activity at various receptors. This guide provides a comparative analysis of N-benzyl derivatives, with a particular focus on their interactions with serotonin 5-HT2A receptors, a key target in neuropsychopharmacology. While the specific compound N-benzyl-2-methoxyethanamine is not extensively characterized as a receptor antagonist in publicly available literature, a wealth of data exists for other N-benzyl derivatives, particularly N-benzylphenethylamines and N-benzyltryptamines. These compounds have been shown to exhibit high affinity and potent activity at 5-HT2A receptors, with substitutions on the N-benzyl ring playing a crucial role in modulating their pharmacological profile.[1][2][3][4] This guide will delve into the structure-activity relationships of these derivatives, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of N-Benzyl Derivatives at 5-HT2A Receptors

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of a selection of N-benzylphenethylamine and N-benzyltryptamine derivatives at the human 5-HT2A receptor. The data illustrates the impact of substitutions on the N-benzyl ring on receptor interaction.

CompoundClassN-Benzyl Substitutionh5-HT2A Ki (nM)h5-HT2A EC50 (nM)Emax (%)
2C-I (4-iodo-2,5-dimethoxyphenethylamine)Phenethylamine-0.62--
N-(2-methoxybenzyl)-2C-I Phenethylamine 2-methoxy 0.09 1.9 85
N-(3-methoxybenzyl)-2C-IPhenethylamine3-methoxy0.157.680
N-(4-methoxybenzyl)-2C-IPhenethylamine4-methoxy0.456365
N-benzyl-5-methoxytryptamineTryptamineUnsubstituted1.65--
N-(2-methoxybenzyl)-5-methoxytryptamine Tryptamine 2-methoxy 0.29 4.2 98
N-(3-methoxybenzyl)-5-methoxytryptamineTryptamine3-methoxy0.411195
N-(4-methoxybenzyl)-5-methoxytryptamineTryptamine4-methoxy1.24588

Data compiled from multiple sources, including Braden et al. (2006) and related studies. Ki values represent binding affinity, where a lower value indicates higher affinity. EC50 values represent the concentration of the compound that produces 50% of the maximal response in a functional assay, with a lower value indicating higher potency. Emax represents the maximum efficacy of the compound relative to a full agonist.

The data clearly indicates that N-benzylation, particularly with a 2-methoxy substituent, significantly enhances both the binding affinity and functional potency of phenethylamine and tryptamine derivatives at the 5-HT2A receptor.[1][3]

Experimental Protocols

The quantitative data presented in this guide are typically generated using the following key experimental methodologies:

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor of interest.

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor.

    • Radioligand (e.g., [3H]ketanserin or [3H]mesulergine).[1]

    • Unlabeled test compounds (N-benzyl derivatives).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (e.g., Gq-Ca2+ Flux Assay)

This assay is used to determine the functional activity (EC50 and Emax) of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

  • Objective: To measure the ability of a test compound to activate the receptor and trigger a downstream signaling event, such as an increase in intracellular calcium concentration.[2]

  • Materials:

    • Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compounds (N-benzyl derivatives).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader.

  • Procedure:

    • Cells are seeded in a multi-well plate and loaded with the calcium-sensitive fluorescent dye.

    • The cells are then treated with varying concentrations of the test compound.

    • The plate is placed in a fluorescence plate reader, and the fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, which is a hallmark of 5-HT2A receptor activation via the Gq pathway.

  • Data Analysis:

    • The change in fluorescence intensity is plotted against the logarithm of the test compound concentration.

    • The EC50 value is determined from the resulting dose-response curve, representing the concentration of the compound that elicits 50% of the maximal response.

    • The Emax value represents the maximal response induced by the compound and is often expressed as a percentage of the response induced by a known full agonist (e.g., serotonin).

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

Gprotein_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor (GPCR) Gprotein Gq Protein Receptor->Gprotein Activates PLC Phospholipase C (PLC) Gprotein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand N-Benzyl Derivative (Agonist) Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_optimization Lead Optimization Compound_Synthesis Compound Synthesis (N-Benzyl Derivatives) Primary_Screening Primary Screening (Radioligand Binding Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (High Affinity Compounds) Primary_Screening->Hit_Identification Functional_Assay Functional Assays (e.g., Ca2+ Flux) Hit_Identification->Functional_Assay Selectivity_Profiling Selectivity Profiling (vs. other receptors) Functional_Assay->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis ADME_Tox ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) SAR_Analysis->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo_Studies Lead_Candidate Lead Candidate Selection In_Vivo_Studies->Lead_Candidate

Caption: Experimental Workflow for Receptor Antagonist Discovery.

Conclusion

The strategic incorporation of an N-benzyl group, particularly with specific substitution patterns such as a 2-methoxy group, is a powerful tool for enhancing the affinity and potency of ligands targeting the 5-HT2A receptor. The comparative data presented in this guide underscores the importance of detailed structure-activity relationship studies in the design of novel receptor modulators. The experimental protocols and workflows outlined provide a foundational understanding of the methodologies employed in the discovery and characterization of such compounds. Further research into a wider array of N-benzyl derivatives and their interactions with various receptor subtypes will undoubtedly continue to advance the field of drug discovery.

References

Safety Operating Guide

Prudent Disposal of N-benzyl-2-methoxyethanamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-benzyl-2-methoxyethanamine was identified. The following disposal procedures are based on safety data for structurally analogous compounds, including N-benzyl-N-(2-methoxyethyl)amine and N-Benzyl-2-(2-methoxyphenoxy)ethylamine. Researchers, scientists, and drug development professionals should treat this guidance as a baseline and consult with their institution's environmental health and safety (EHS) department for site-specific and regulatory-compliant disposal protocols. The information provided here is for guidance purposes and does not replace a formal risk assessment.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the recommended procedures for handling and disposing of this chemical, based on the known hazards of similar compounds.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Based on the safety data for similar chemicals, the following PPE is recommended to minimize exposure.[1]

Protective EquipmentSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant apron.To prevent skin contact.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.To avoid inhalation of potentially harmful vapors.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not inhale vapors or mists.

  • Work in a well-ventilated area or a chemical fume hood.[1]

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

Spill and Leak Procedures

In the event of a spill or leak of this compound, immediate and appropriate action is necessary to contain the spill and prevent exposure.

Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collect the absorbent material and the spilled chemical into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All contaminated materials should be placed in the hazardous waste container.

Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's EHS department or emergency response team.

  • Ensure the area is well-ventilated, if safe to do so.

  • Only trained personnel with the appropriate PPE and equipment should attempt to clean up a large spill.

Disposal Protocol

The disposal of this compound and its contaminated waste must be conducted in accordance with local, state, and federal regulations. It is crucial to consult your institution's EHS department to ensure full compliance.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated and clearly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the accumulation start date and the primary hazard (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Professional Disposal:

    • The chemical waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF). The preferred method of disposal for this type of organic chemical is typically high-temperature incineration.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Handling this compound B Spill or Leak Occurs A->B Accident C Waste Generated A->C Routine Use D Small Spill Procedure B->D Small E Large Spill Procedure B->E Large F Collect Waste in Labeled Container C->F D->F H Contact EHS for Disposal E->H G Store in Designated Area F->G G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-benzyl-2-methoxyethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-benzyl-2-methoxyethanamine

Disclaimer: This document provides essential safety and logistical information for handling this compound based on guidelines for chemically similar amine compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to obtain the SDS from the manufacturer or supplier for definitive safety protocols and quantitative exposure limits before handling this chemical.

This guide is intended for researchers, scientists, and drug development professionals. The information provided is designed to offer immediate, procedural guidance for operational and disposal plans, fostering a culture of safety in the laboratory.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on the handling of similar amine compounds.

Body Part Personal Protective Equipment Standards and Specifications
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Chemical-resistant, impervious clothing such as a lab coat, apron, or full suit.Fire/flame resistant clothing may be necessary depending on the scale of work.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Gloves must be inspected prior to use and changed frequently, especially after direct contact. Follow EU Directive 89/686/EEC and EN 374 standards.
Respiratory A full-face respirator with appropriate cartridges is recommended if exposure limits are exceeded, or if vapors, mists, or aerosols are generated.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Note: The selection of specific PPE should be based on a thorough risk assessment of the planned experiment.

II. Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is vital for the safe handling of this compound.

1. Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is strongly recommended for all procedures.

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

2. Pre-Handling Checklist:

  • Confirm availability and understanding of the specific SDS for this compound.

  • Inspect all PPE for integrity before use.

  • Ensure all necessary handling equipment (e.g., spatulas, glassware) is clean and readily available.

  • Verify that the chemical fume hood is functioning correctly.

3. Step-by-Step Handling Procedure:

  • Don all required PPE before entering the designated handling area.

  • Carefully open the container within the chemical fume hood, avoiding inhalation of any vapors.

  • Dispense the required amount of the chemical using appropriate tools.

  • Keep the container tightly closed when not in use.[2]

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

  • Decontaminate all work surfaces and equipment after use.

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Route First-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Accidental Release Measures:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation and remove all sources of ignition.[3]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Clean the spill area thoroughly.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • All waste containing this compound should be considered hazardous chemical waste.

2. Containerization and Labeling:

  • Collect waste in a designated, properly labeled, and sealed container.

  • The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.

3. Disposal Procedure:

  • Dispose of the chemical waste through an approved waste disposal company.[4]

  • Do not dispose of this chemical down the drain or in the regular trash.[4]

  • Contaminated materials, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Obtain SDS for This compound ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check eng_controls Step 2: Verify Engineering Controls (Fume Hood, Eyewash Station) ppe_check->eng_controls handling Step 3: Handle Chemical in Fume Hood eng_controls->handling decontamination Step 4: Decontaminate Work Area and Equipment handling->decontamination emergency Emergency Event (Spill or Exposure) handling->emergency waste_collection Step 5: Collect Waste in Labeled, Sealed Container decontamination->waste_collection disposal Step 6: Dispose of Waste via Approved Vendor waste_collection->disposal end End: Procedure Complete disposal->end first_aid Administer First Aid and Seek Medical Attention emergency->first_aid Exposure spill_response Initiate Spill Response Protocol emergency->spill_response Spill first_aid->waste_collection spill_response->waste_collection

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.